3,5-Dibromobenzene-1-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSALOWJAYHZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614507 | |
| Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39213-20-2 | |
| Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromobenzene-1-sulfonyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 39213-20-2
This technical guide provides an in-depth overview of 3,5-Dibromobenzene-1-sulfonyl chloride, a key building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis protocols, safety information, and applications in drug discovery and development, presenting data in a clear and accessible format for laboratory and research professionals.
Chemical and Physical Properties
This compound is a halogenated aromatic sulfonyl chloride. The presence of two bromine atoms and a sulfonyl chloride group makes it a versatile reagent for introducing the 3,5-dibromophenylsulfonyl moiety into various molecules.
| Property | Value | Reference |
| CAS Number | 39213-20-2 | [1] |
| Molecular Formula | C₆H₃Br₂ClO₂S | [1] |
| Molecular Weight | 334.41 g/mol | [1][2] |
| IUPAC Name | 3,5-dibromobenzenesulfonyl chloride | [1] |
| Synonyms | 3,5-Dibromobenzenesulfonyl chloride | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. A common and adaptable laboratory-scale procedure involves the diazotization of the corresponding aniline followed by a copper-catalyzed sulfonyl chloride formation.
Experimental Protocol: Diazotization-Sulfonylation of 3,5-Dibromoaniline
This protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.[3]
Materials:
-
3,5-Dibromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) in the presence of a chlorine source
-
Cuprous Chloride (CuCl) (catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride.
-
Cool this solution to -5 to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the thionyl chloride solution in batches, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir overnight at the same temperature.
-
-
Work-up and Extraction:
-
Carefully quench the reaction mixture by adding it to ice water.
-
Extract the aqueous mixture with ethyl acetate (three times).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by crystallization or used directly in the subsequent steps if the purity is sufficient.
-
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of this compound.
Safety and Hazard Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H314 | Causes severe skin burns and eye damage.[1] |
| H335 | May cause respiratory irritation.[1] |
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
If swallowed, rinse your mouth. Do NOT induce vomiting.
Applications in Drug Development
Aryl sulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[4] this compound serves as a versatile building block for introducing the 3,5-dibromophenylsulfonyl group, which can modulate the physicochemical and pharmacological properties of a lead compound.
The bromine atoms on the phenyl ring provide sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a key structural motif in many approved drugs.
Key Roles in Medicinal Chemistry:
-
Synthesis of Bioactive Sulfonamides: This compound is a precursor for synthesizing sulfonamides with potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5]
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors, such as carbonic anhydrase inhibitors.
-
Molecular Scaffolding: The dibrominated phenyl ring offers a rigid scaffold for designing molecules with specific three-dimensional orientations to interact with biological targets.
-
Intermediate for Complex Molecules: It can be used in the synthesis of more complex heterocyclic systems and other advanced intermediates for active pharmaceutical ingredients (APIs). For instance, related brominated benzenesulfonyl chlorides have been used to prepare nonpeptidic HIV protease inhibitors.
Logical Relationship in Drug Discovery
Caption: The logical progression from the starting material to potential drug candidates.
References
3,5-Dibromobenzene-1-sulfonyl chloride molecular weight
An In-depth Technical Guide to the Molecular Weight of 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of this compound, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details the compound's chemical properties, provides a detailed breakdown of its molecular weight, and outlines relevant experimental protocols for its synthesis and analysis.
Compound Overview
This compound is an organic compound with the IUPAC name 3,5-dibromobenzenesulfonyl chloride[1]. It belongs to the class of sulfonyl chlorides, which are characterized by a -SO2Cl functional group attached to an organic radical. The presence of two bromine atoms on the benzene ring makes it a valuable building block for introducing the 3,5-dibromophenylsulfonyl moiety into molecules, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.
Quantitative Data: Molecular Weight and Composition
The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules. The molecular formula for this compound is C₆H₃Br₂ClO₂S[1][2]. Its molecular weight is 334.41 g/mol [1].
The following table provides a detailed breakdown of the molecular weight based on the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Bromine | Br | 2 | 79.904 | 159.808 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 334.409 |
Note: The calculated molecular weight may vary slightly from the reported value due to isotopic abundances.
Logical Relationship of Atomic Components to Molecular Weight
The following diagram illustrates the contribution of each element to the overall molecular weight of this compound.
Caption: Elemental contribution to the molecular weight.
Experimental Protocols
The synthesis of aryl sulfonyl chlorides, including this compound, can be achieved through various methods. A common approach involves the chlorosulfonation of the corresponding aromatic compound.
General Synthesis of an Aryl Sulfonyl Chloride
This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl chlorides[3][4].
Materials:
-
3,5-Dibromobenzene
-
Chlorosulfonic acid
-
Thionyl chloride or phosphorus pentachloride (optional, for conversion from sulfonic acid)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid to 0-5 °C in an ice bath.
-
Slowly add 3,5-dibromobenzene to the cooled chlorosulfonic acid with constant stirring. The reaction is exothermic and generates hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The solid sulfonyl chloride will precipitate out of the aqueous solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Dry the purified product under vacuum.
Analytical Methods for Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques[5][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and to identify any impurities[6].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the S=O and S-Cl bonds of the sulfonyl chloride group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of an aryl sulfonyl chloride.
Caption: Synthesis and purification workflow.
Conclusion
This compound is a valuable reagent in organic and medicinal chemistry. A thorough understanding of its molecular weight and methods for its synthesis and characterization are essential for its effective use in research and development. This guide provides the foundational knowledge required by professionals in the field.
References
- 1. This compound | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. doronscientific.com [doronscientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. env.go.jp [env.go.jp]
- 6. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Dibromobenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines the compound's physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and its potential applications in medicinal chemistry.
Compound Identification and Physical Properties
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two bromine atoms at the meta positions and a sulfonyl chloride functional group.
| Identifier | Value | Source |
| IUPAC Name | 3,5-dibromobenzenesulfonyl chloride | [1] |
| CAS Number | 39213-20-2 | [1] |
| Molecular Formula | C₆H₃Br₂ClO₂S | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)S(=O)(=O)Cl | [1] |
| InChIKey | PCSALOWJAYHZFZ-UHFFFAOYSA-N | [1] |
Table 1: Compound Identifiers for this compound.
| Physical Property | Value | Notes |
| Melting Point | Not experimentally determined. Estimated to be in the range of 35-60 °C. | Based on the melting point of the analogous 3,5-dichlorobenzenesulfonyl chloride (32-35 °C or 53-57 °C).[2] |
| Boiling Point | Not experimentally determined. Expected to be >200 °C at atmospheric pressure. | High molecular weight and polar functional groups suggest a high boiling point. |
| Appearance | Expected to be a white to off-white crystalline solid. | Typical appearance for many arylsulfonyl chlorides. |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone). Insoluble in water. | Reacts with water and other protic solvents. |
Table 2: Physical Properties of this compound.
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 1.5 - 2.0 |
| H-4 | ~ 7.8 - 8.0 | Triplet (t) | ~ 1.5 - 2.0 |
Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.
-
Rationale: The protons at positions 2 and 6 are equivalent and will appear as a doublet due to coupling with the proton at position 4. The proton at position 4 will appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6. The electron-withdrawing sulfonyl chloride and bromine groups will deshield the aromatic protons, leading to chemical shifts in the downfield region.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing four distinct signals for the six carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-SO₂Cl) | ~ 140 - 145 |
| C-3, C-5 (C-Br) | ~ 122 - 125 |
| C-2, C-6 | ~ 130 - 135 |
| C-4 | ~ 135 - 140 |
Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.
-
Rationale: The carbon atom attached to the sulfonyl chloride group (C-1) will be the most downfield-shifted. The carbon atoms bonded to bromine (C-3 and C-5) will be upfield relative to the other aromatic carbons due to the heavy atom effect of bromine. The remaining aromatic carbons (C-2, C-6, and C-4) will have chemical shifts in the typical aromatic region, with C-4 being the most deshielded of the C-H carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong |
| C=C Aromatic Stretch | 1550 - 1600 | Medium to Strong |
| C-H Aromatic Stretch | 3050 - 3100 | Weak to Medium |
| C-Br Stretch | 550 - 650 | Medium to Strong |
| S-Cl Stretch | 500 - 600 | Medium |
Table 5: Predicted IR Spectral Data for this compound.
-
Rationale: The two strong bands for the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of sulfonyl chlorides. The positions of the aromatic C=C and C-H stretching bands are typical for a substituted benzene ring.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment | Notes |
| 332/334/336 | [M]⁺ | Molecular ion peak cluster showing the isotopic pattern for two bromine atoms and one chlorine atom. |
| 299 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 235 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 156 | [C₆H₃Br]⁺ | Further fragmentation. |
Table 6: Predicted Mass Spectrometry Fragmentation for this compound.
-
Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Common fragmentation pathways for arylsulfonyl chlorides involve the loss of the chlorine atom and the entire sulfonyl chloride group.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Chlorosulfonation of 1,3-Dibromobenzene
This method involves the direct reaction of 1,3-dibromobenzene with chlorosulfonic acid.
Materials:
-
1,3-Dibromobenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add 1,3-dibromobenzene (1.0 eq) to the flask and cool it to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred 1,3-dibromobenzene, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Synthetic workflow for this compound.
Characterization Protocol
The synthesized product should be characterized using the following techniques to confirm its structure and purity.
Materials and Instruments:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Mass Spectrometer (e.g., with GC-MS or LC-MS interface)
-
Melting point apparatus
-
NMR tubes, deuterated chloroform (CDCl₃)
-
IR sample holder (e.g., ATR crystal or KBr pellets)
Procedure:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified product in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration with the predicted values.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
Identify the characteristic absorption bands for the sulfonyl chloride and substituted benzene ring.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum of the product using GC-MS or LC-MS.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.
-
-
Melting Point:
-
Determine the melting point of the purified solid using a melting point apparatus. A sharp melting point range is indicative of high purity.
-
Caption: Workflow for the structural elucidation of the synthesized product.
Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the sulfonyl chloride group.
Key Reactions
-
Sulfonamide Formation: The most common reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[3] This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key structural feature in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
-
Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters.[3] These can be used as protecting groups or as intermediates in further synthetic transformations.
-
Friedel-Crafts Reaction: Arylsulfonyl chlorides can react with arenes in the presence of a Lewis acid catalyst to form diaryl sulfones.[3]
-
Cross-Coupling Reactions: The bromine atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.
Caption: Key reaction pathways of this compound.
Relevance in Drug Development
The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening. The two bromine atoms provide sites for diversification through cross-coupling reactions, while the sulfonyl chloride group allows for the introduction of a sulfonamide or sulfonate ester moiety, which can modulate the physicochemical and pharmacological properties of the final compounds. This dual functionality enables the synthesis of a wide range of structurally diverse molecules with potential therapeutic applications. Substituted benzenesulfonyl chlorides are key intermediates in the synthesis of various pharmaceuticals, and the dibromo substitution pattern of this compound offers specific advantages for combinatorial chemistry and the development of novel drug candidates.[4]
References
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Dibromobenzene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in published literature, this document also includes data for structurally analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for its synthesis and the determination of key physical properties are presented.
Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride compound. Such compounds are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with a wide range of pharmaceutical applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,5-dibromobenzenesulfonyl chloride | [1] |
| Molecular Formula | C₆H₃Br₂ClO₂S | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| CAS Number | 39213-20-2 | [1] |
| Appearance | Solid (expected) | Inferred from analogs |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Safety and Hazard Information: This compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Comparative Data of Analogous Compounds
To estimate the physical properties of this compound, it is useful to examine related compounds. The data presented below suggests that the target compound is likely a solid at room temperature with a melting point in the range of 40-100°C.
Table 2: Physical Properties of Structurally Similar Sulfonyl Chlorides
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) | Density (g/mL) |
| 3-Bromobenzenesulfonyl chloride | 255.52 | 30-33 | 90-91 / 0.5 | 1.773 |
| 3,5-Dichlorobenzenesulfonyl chloride | 245.51 | 32-35 | Not available | Not available |
| 3,5-Dimethylbenzenesulfonyl chloride | 204.67 | 90-94 | Not available | Not available |
Sources: 3-Bromobenzenesulfonyl chloride[2], 3,5-Dichlorobenzenesulfonyl chloride, 3,5-Dimethylbenzenesulfonyl chloride[3][4]
Experimental Protocols
The following sections detail the methodologies for the synthesis of aryl sulfonyl chlorides and the determination of their physical properties.
This protocol is a generalized procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides from the corresponding aniline via a Sandmeyer-type reaction[5].
Materials:
-
3,5-Dibromoaniline
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Thionyl chloride (SOCl₂) or Sulfur dioxide (SO₂) gas
-
Cuprous chloride (CuCl) as a catalyst
-
Ice
-
Water (H₂O)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 3,5-dibromoaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture vigorously for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of thionyl chloride in a suitable solvent (e.g., acetic acid) or prepare a saturated solution of sulfur dioxide in acetic acid.
-
Add a catalytic amount of cuprous chloride to this solution.
-
Cool the sulfur source solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution in batches to the sulfur source solution. Maintain the temperature between 0-5 °C and control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
-
Work-up and Extraction:
-
Carefully quench the reaction mixture by pouring it over a large volume of crushed ice.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine[5].
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel[6].
-
The melting point of a solid compound is a critical physical property for its identification and purity assessment.
Materials:
-
Dry, purified sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry, crystalline sample onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a medium rate until the temperature is about 15-20 °C below the expected melting point (based on analog data).
-
Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (the completion of melting).
-
The melting point is reported as a range from the onset to the completion temperature. A pure compound will typically exhibit a sharp melting range of 1-2 °C.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an aryl sulfonyl chloride, as described in the protocol above.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. This compound | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 4. 3,5-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-27-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Key Chemical Reactions of 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromobenzene-1-sulfonyl chloride is a versatile chemical intermediate characterized by a benzene ring substituted with two bromine atoms and a sulfonyl chloride functional group. This unique arrangement of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The bromine atoms are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the sulfonyl chloride group readily reacts with nucleophiles to form sulfonamides and other derivatives. This guide provides a comprehensive overview of the key chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways.
Core Chemical Properties
The reactivity of this compound is dictated by its distinct functional groups. The sulfonyl chloride is a highly electrophilic moiety, making it susceptible to nucleophilic attack. The carbon-bromine bonds, while relatively stable, can be activated by transition metal catalysts, enabling cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₆H₃Br₂ClO₂S |
| Molecular Weight | 334.41 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with protic solvents like water and alcohols. |
Key Chemical Reactions
The synthetic utility of this compound is primarily centered around two main types of transformations: sulfonamide formation and palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of 3,5-dibromobenzenesulfonamides. This reaction, often referred to as a Hinsberg reaction, proceeds via nucleophilic acyl substitution at the sulfonyl group. The resulting sulfonamides are important structural motifs in a variety of biologically active compounds.
The Synthetic Versatility of 3,5-Dibromo-benzenesulfonyl Chloride: A Technical Guide for Organic Synthesis
Introduction: 3,5-Dibromo-benzenesulfonyl chloride is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct reactive sites—the sulfonyl chloride and two bromine atoms—allows for a modular and sequential approach to the construction of complex molecular architectures. This technical guide explores the primary applications of 3,5-dibromo-benzenesulfonyl chloride, providing detailed experimental protocols and quantitative data for its key transformations.
Core Applications in Organic Synthesis
The synthetic utility of 3,5-dibromo-benzenesulfonyl chloride is centered around two principal types of transformations:
-
Sulfonamide Formation: The highly electrophilic sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms on the aromatic ring serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, allowing for the synthesis of complex, three-dimensional structures.
These two reaction modalities can be employed in a strategic manner to generate diverse libraries of compounds for drug discovery and other applications. A general workflow would involve the initial formation of a sulfonamide, followed by the diversification of the molecule through sequential or simultaneous cross-coupling reactions at the bromine positions.
Synthesis of Sulfonamides from 3,5-Dibromo-benzenesulfonyl Chloride
The reaction of 3,5-dibromo-benzenesulfonyl chloride with amines is a robust and high-yielding transformation. The general scheme for this reaction is depicted below.
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3,5-dibromobenzenesulfonamides
This protocol is adapted from general procedures for the synthesis of aryl sulfonamides.[1]
Materials:
-
3,5-Dibromo-benzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (solvent and base)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in pyridine.
-
To this solution, add 3,5-dibromo-benzenesulfonyl chloride (1.0 eq) portion-wise while stirring.
-
The reaction mixture is then refluxed on a water bath for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired N-aryl-3,5-dibromobenzenesulfonamide.
Quantitative Data:
| Amine | Product | Yield (%) |
| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 |
| 1-Octylamine | N-(Octyl)benzenesulfonamide | 98 |
| Hexamethylenimine | 1-(Phenylsulfonyl)azepane | 97 |
Diversification via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The presence of two bromine atoms on the benzenesulfonamide scaffold opens up avenues for further molecular diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of C-C bonds between the dibrominated core and various boronic acids or their derivatives.[3][4]
Caption: Suzuki-Miyaura coupling for diaryl sulfonamide synthesis.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 3,5-Dibromo-benzenesulfonamide Derivatives
This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl halides.[6][7]
Materials:
-
3,5-Dibromo-benzenesulfonamide derivative (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
2 M Aqueous potassium carbonate solution
-
Methanol
-
Toluene
-
Nitrogen gas
Procedure:
-
To a stirred solution of the 3,5-dibromo-benzenesulfonamide derivative (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in deaerated toluene under a nitrogen atmosphere, add a deaerated solution of the arylboronic acid (2.2 eq) in methanol.
-
To this mixture, add a deaerated 2 M aqueous solution of potassium carbonate.
-
The reaction mixture is heated at reflux for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-diaryl-benzenesulfonamide derivative.
Quantitative Data:
Specific yields for the Suzuki-Miyaura coupling of 3,5-dibromo-benzenesulfonamide derivatives are not extensively reported. However, the coupling of related dihaloarenes with arylboronic acids is known to proceed with good to excellent yields. The following table provides representative yields for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids, which can serve as an estimate for the expected efficiency of the reaction with the dibromobenzenesulfonamide core.[7]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3,5-Diphenyl-1,2,4-thiadiazole | 85 |
| 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 82 |
| 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 88 |
| 4-Chlorophenylboronic acid | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 78 |
Applications in Drug Discovery and Medicinal Chemistry
The ability to readily synthesize a diverse library of 3,5-diaryl-benzenesulfonamides makes 3,5-dibromo-benzenesulfonyl chloride a valuable building block in drug discovery. The sulfonamide moiety is a well-established pharmacophore, and the introduction of varied aryl groups at the 3 and 5 positions allows for the fine-tuning of steric and electronic properties to optimize binding to biological targets.
Derivatives of benzenesulfonamides have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[8][9] The synthetic strategies outlined in this guide provide a direct route to novel kinase inhibitor scaffolds.
Caption: Workflow for drug discovery using 3,5-dibromo-benzenesulfonyl chloride.
Conclusion
3,5-Dibromo-benzenesulfonyl chloride is a versatile and powerful building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a modular approach to the construction of diverse chemical libraries, particularly those based on the sulfonamide scaffold. The combination of robust sulfonamide formation and efficient palladium-catalyzed cross-coupling reactions provides a clear and effective pathway for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chemrevlett.com [chemrevlett.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. benchchem.com [benchchem.com]
Discovery of Novel Sulfonamide Derivatives Utilizing 3,5-Dibromobenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of novel sulfonamide derivatives synthesized using 3,5-Dibromobenzene-1-sulfonyl chloride as a key starting material. The unique structural motif of this reagent offers a scaffold for developing new chemical entities with a range of therapeutic applications, including antimicrobial and anti-inflammatory effects. This document details generalized experimental protocols, summarizes biological activity data, and visualizes key workflows and pathways to aid in the research and development of next-generation sulfonamides.
Introduction
Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The benzenesulfonamide core provides a versatile scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The use of substituted benzenesulfonyl chlorides, such as this compound, introduces specific physicochemical characteristics to the resulting sulfonamide derivatives. The bromo substituents can influence lipophilicity, metabolic stability, and potential for further functionalization, making it an attractive starting point for novel drug discovery programs.
Synthetic Workflow
The general approach to synthesizing novel sulfonamide derivatives from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of the sulfonamide bond.
Caption: General synthetic workflow for novel sulfonamide derivatives.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its subsequent conversion to novel sulfonamide derivatives.
Synthesis of this compound
A common method for the preparation of aryl sulfonyl chlorides is the diazotization of an aniline followed by a Sandmeyer-type reaction.
Materials:
-
3,5-Dibromoaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Thionyl Chloride
-
Cuprous Chloride (catalyst)
-
Ethyl Acetate
-
Ice
Procedure:
-
Diazotization: Dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride. Cool this solution to -5 to 0 °C. Slowly add the prepared diazonium salt solution to the thionyl chloride solution in portions, keeping the temperature between 0-5 °C. Allow the reaction to stir overnight at the same temperature.
-
Work-up and Extraction: Quench the reaction by carefully pouring it into ice water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by crystallization or used directly in the next step if purity is sufficient.
General Synthesis of Novel 3,5-Dibromobenzenesulfonamide Derivatives
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Amine Addition: Slowly add the desired primary or secondary amine (1.1 eq) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activity of Sulfonamide Derivatives
While specific data for a library of 3,5-dibromobenzenesulfonamides is not extensively available in the reviewed literature, the broader class of benzenesulfonamide derivatives has demonstrated significant activity in various biological assays. The following tables summarize representative quantitative data for various sulfonamide derivatives, illustrating the potential therapeutic applications.
Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 4d | E. coli | 6.72 | [3] |
| 4h | S. aureus | 6.63 | [3] |
| 4a | P. aeruginosa | 6.67 | [3] |
| 4a | S. typhi | 6.45 | [3] |
| 4f | B. subtilis | 6.63 | [3] |
| 4e | C. albicans | 6.63 | [3] |
| 4h | C. albicans | 6.63 | [3] |
| 4e | A. niger | 6.28 | [3] |
Table 2: Anti-inflammatory and Antioxidant Activity of Novel Sulfonamide Derivatives
| Compound ID | Assay | IC50 (mg/mL) | % Inhibition (1h) | Reference |
| 4a | Carrageenan-induced rat-paw edema | - | 94.69 | [3] |
| 4c | Carrageenan-induced rat-paw edema | - | 94.69 | [3] |
| 4e | Antioxidant (DPPH) | 0.3287 | - | [4] |
| Vitamin C | Antioxidant (DPPH) | 0.2090 | - | [4] |
Potential Mechanism of Action: Inhibition of Folic Acid Synthesis
A primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA synthesis and repair. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, disrupting the folic acid synthesis pathway and ultimately leading to bacterial growth inhibition.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives. The synthetic protocols outlined in this guide are robust and can be adapted to generate a diverse library of compounds. The biological data from related sulfonamides indicate a high potential for the discovery of new therapeutic agents with antibacterial and anti-inflammatory activities. Further investigation into the structure-activity relationships of 3,5-dibromobenzenesulfonamides is warranted to fully explore their therapeutic potential. This technical guide provides a foundational framework for researchers to embark on the discovery and development of this promising class of compounds.
References
3,5-Dibromobenzene-1-sulfonyl Chloride: A Versatile Building Block for a New Generation of Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 3,5-Dibromobenzene-1-sulfonyl chloride has emerged as a particularly valuable scaffold, offering a unique combination of reactivity and structural features that can be exploited to develop potent and selective inhibitors for a range of biological targets. The presence of two bromine atoms on the phenyl ring provides opportunities for further functionalization and allows for the exploration of structure-activity relationships (SAR), particularly the impact of halogen bonding on target engagement. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer and antimicrobial agents.
Chemical Properties and Reactivity
This compound is a reactive chemical intermediate with the molecular formula C₆H₃Br₂ClO₂S. Its sulfonyl chloride group is a key functional handle that readily reacts with primary and secondary amines to form stable sulfonamide linkages, a cornerstone of many drug discovery programs.
| Property | Value |
| Molecular Formula | C₆H₃Br₂ClO₂S |
| Molecular Weight | 334.41 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 68-72 °C |
| Solubility | Soluble in organic solvents like dichloromethane, THF, and acetone. Reacts with water. |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Applications in Medicinal Chemistry
The 3,5-dibromophenylsulfonamide moiety serves as a versatile pharmacophore in the design of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Anticancer Activity: Carbonic Anhydrase IX Inhibition
A significant area of investigation for sulfonamides derived from this compound is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1] CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[1] Selective inhibition of CA IX is therefore a promising strategy for cancer therapy.[1]
While specific data for 3,5-dibromo-substituted analogs is not extensively available in the public domain, research on structurally related benzenesulfonamides has demonstrated potent and selective inhibition of CA IX, leading to significant anti-proliferative activity against cancer cell lines.[1] The 3,5-dibromo substitution pattern offers a unique opportunity to explore how the electronic and steric properties of the phenyl ring influence binding affinity and selectivity for CA IX. The bromine atoms can engage in halogen bonding interactions with the protein, potentially enhancing potency.
Below is a table of biological activity for a series of structurally related aryl thiazolone–benzenesulfonamides, demonstrating their potential as anticancer agents through CA IX inhibition.[1]
| Compound ID | Substitution on Phenyl Ring | IC₅₀ vs. MDA-MB-231 (μM) | IC₅₀ vs. MCF-7 (μM) | IC₅₀ vs. CA IX (nM) |
| 4b | 4-Chloro | 6.31 | 5.24 | - |
| 4c | 4-Bromo | 5.89 | 4.91 | - |
| 4e | 5-Allyl-2-hydroxy-3-methoxy | 3.58 | 4.58 | 10.93 |
| 4g | 4-Nitro | 5.54 | 2.55 | 15.72 |
| 4h | 4-Hydroxy-3-methoxy | 1.52 | 3.67 | 25.06 |
Data is for structurally related compounds to illustrate the potential of this chemical class.[1]
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. Derivatives of this compound are being investigated for their potential as novel antimicrobial agents. Research on related benzenesulfonamides has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus.[1] The mechanism of action is often linked to the inhibition of essential enzymes in bacteria, such as dihydropteroate synthase. Furthermore, some compounds have demonstrated the ability to inhibit biofilm formation, a key factor in chronic infections.[1]
The table below presents the antibacterial activity of related aryl thiazolone–benzenesulfonamides against S. aureus.
| Compound ID | Inhibition of S. aureus at 50 μg/mL (%) |
| 4e | 80.69 |
| 4g | 69.74 |
| 4h | 68.30 |
| Ciprofloxacin (Control) | 99.2 |
Data is for structurally related compounds to illustrate the potential of this chemical class.[1]
Experimental Protocols
The following is a general experimental protocol for the synthesis of N-substituted-3,5-dibromobenzenesulfonamides, adapted from established methods for similar compounds.[1]
General Procedure for the Synthesis of N-Aryl-3,5-dibromobenzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-3,5-dibromobenzenesulfonamide.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway targeted by sulfonamide derivatives and the general workflow for their synthesis and evaluation.
Caption: Role of Carbonic Anhydrase IX in tumor progression and its inhibition.
References
Introduction to sulfonyl chlorides in drug discovery
An In-depth Technical Guide to Sulfonyl Chlorides in Drug Discovery
Executive Summary
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds that serve as indispensable building blocks in the pharmaceutical industry.[1] Their significance is rooted in their ability to readily form sulfonamide and sulfonate ester linkages, which are integral to the structure of a vast array of therapeutic agents. From the pioneering "sulfa drugs" that marked the dawn of the antibiotic age to modern targeted therapies, the sulfonyl chloride moiety has been a cornerstone of medicinal chemistry.[2][3] This guide provides a technical overview of the synthesis, reactivity, and diverse applications of sulfonyl chlorides in drug discovery, highlighting their role in creating privileged scaffolds, acting as bioisosteres, and serving as covalent inhibitors. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided for researchers, scientists, and drug development professionals.
Introduction: A Pillar of Medicinal Chemistry
The general structure of a sulfonyl chloride is R-SO₂Cl, where 'R' represents an organic group. The highly electrophilic nature of the sulfur atom, bonded to two oxygen atoms and a chlorine atom, makes the sulfur-chlorine bond susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation of its utility.
The history of sulfonyl chlorides in medicine is inextricably linked to the discovery of sulfonamides, the first broadly effective systemic antibacterials.[2] Prontosil, a prodrug, was discovered in the 1930s and metabolized in the body to its active form, sulfanilamide.[2] This breakthrough ushered in the antibiotic revolution and demonstrated the profound therapeutic potential of the sulfonamide functional group (-SO₂NH-), which is most commonly synthesized from a sulfonyl chloride precursor.[2][3] Today, thousands of molecules containing this scaffold have been developed, leading to drugs with improved efficacy and reduced toxicity for a wide range of conditions.[2][4]
Synthesis and Reactivity
Synthesis of Sulfonyl Chlorides
Aryl and alkyl sulfonyl chlorides can be prepared through several robust methods. The choice of method often depends on the nature of the starting material and the desired substitution pattern on the 'R' group.
-
Electrophilic Aromatic Substitution: The most common method for preparing aryl sulfonyl chlorides involves the direct chlorosulfonylation of arenes using excess chlorosulfonic acid (ClSO₃H).[5]
-
Oxidative Chlorination of Thiols and Disulfides: Aliphatic and aromatic thiols or disulfides can be converted to their corresponding sulfonyl chlorides using an oxidizing agent in the presence of a chloride source. Reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂ are effective for this transformation.[6][7]
-
The Sandmeyer Reaction: This method provides an alternative route to aryl sulfonyl chlorides from anilines. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[5][8]
Key Reactions in Drug Discovery
The primary utility of sulfonyl chlorides in drug synthesis stems from their reactions with nucleophiles, particularly amines and alcohols.
-
Sulfonamide Formation: This is the most prevalent reaction in medicinal chemistry. Sulfonyl chlorides react readily with primary or secondary amines to form N-substituted sulfonamides.[1] The reaction typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[9][10] Tertiary amines do not react as they lack a proton on the nitrogen atom.[10]
-
Sulfonate Ester Formation: In a similar fashion, sulfonyl chlorides react with alcohols or phenols to create sulfonate esters (R-SO₂-OR').[1] These esters can be used to modify pharmacokinetic properties, act as prodrugs, or serve as excellent leaving groups in subsequent substitution reactions.[1]
Applications in Drug Discovery
The sulfonamide group, derived from sulfonyl chlorides, is a privileged scaffold in drug design, exhibiting a wide spectrum of biological activities.[3][11]
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide functional group is present in a multitude of FDA-approved drugs across numerous therapeutic areas. Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable tetrahedral geometry, allows for potent and selective interactions with biological targets.[12]
| Drug Class | Example Drug(s) | Therapeutic Area | General Mechanism of Action |
| Antibacterial Agents | Sulfamethoxazole, Sulfadiazine | Infectious Disease | Inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.[2][13] |
| Diuretics (Thiazide & Loop) | Hydrochlorothiazide, Furosemide | Hypertension, Edema | Inhibit ion transporters in the kidneys to increase water and salt excretion.[2] |
| Antidiabetic Agents (Sulfonylureas) | Glipizide, Glyburide | Type 2 Diabetes | Stimulate insulin release from pancreatic β-cells by blocking ATP-sensitive potassium channels.[2] |
| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib | Arthritis, Pain | Selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2] |
| Anticonvulsants | Zonisamide, Sultiame | Epilepsy | Modulate voltage-gated sodium and calcium channels; carbonic anhydrase inhibition.[2][4] |
| Anticancer Agents | Vemurafenib, Darunavir (Protease Inhibitor) | Melanoma, HIV | Inhibit specific enzymes crucial for cancer cell proliferation or viral replication.[4][14] |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Glaucoma, Altitude Sickness | Inhibit carbonic anhydrase, reducing aqueous humor production in the eye.[3][11] |
Bioisosteric Replacement of Carboxylic Acids
A key strategy in modern drug design is the use of bioisosteres—functional groups that possess similar physicochemical properties and produce broadly similar biological effects.[15] The sulfonamide and related acylsulfonamide groups are frequently used as bioisosteres for carboxylic acids.[15][16] This substitution can offer significant advantages:
-
Modulation of Acidity: While a typical carboxylic acid has a pKₐ of ~4-5, a simple sulfonamide is much less acidic (pKₐ ≈ 10). However, attaching electron-withdrawing groups can lower the sulfonamide pKₐ to a more physiologically relevant range of 6-7.[15] Acylsulfonamides have pKₐ values comparable to carboxylic acids (4-5).[15]
-
Improved Metabolic Stability: Carboxylic acids can be susceptible to metabolic glucuronidation, which can lead to rapid clearance. The sulfonamide bond is generally more resistant to metabolic breakdown, potentially increasing the drug's half-life.[16][17]
-
Enhanced Target Binding: The tetrahedral geometry and distinct hydrogen bonding pattern of a sulfonamide can lead to different and sometimes stronger interactions with a target protein compared to the planar carboxylate group.[15][18]
| Functional Group | Typical pKₐ Range | Key Features | Common Metabolic Fate |
| Carboxylic Acid (-COOH) | 4 - 5 | Planar, H-bond acceptor/donor.[15] | Acyl-glucuronidation.[17] |
| Sulfonamide (-SO₂NHR) | ~10 (can be lowered to 6-7) | Tetrahedral, H-bond acceptor/donor.[15] | Generally stable; N-dealkylation, hydroxylation.[16] |
| Acylsulfonamide (-CONHSO₂R) | 4 - 5 | Maintains acidity, H-bond donor/acceptor.[15] | Enhanced chemical and enzymatic stability.[16] |
| Tetrazole (-CN₄H) | 4.5 - 5 | Planar, aromatic, H-bond donor/acceptor.[19] | Generally metabolically stable. |
Sulfonyl Halides as Covalent Inhibitors
Targeted covalent inhibitors form a permanent bond with their protein target, which can lead to increased potency, prolonged duration of action, and high selectivity.[20] While sulfonyl chlorides are highly reactive, the related sulfonyl fluorides (R-SO₂F) have emerged as privileged "warheads" for this purpose.[21][22] They are more stable than sulfonyl chlorides but still sufficiently electrophilic to react with nucleophilic amino acid residues like serine, tyrosine, and lysine within a protein's binding site.[21][23] This strategy, often part of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," is expanding the range of druggable targets beyond those accessible by traditional reversible inhibitors.[22][23]
Experimental Protocols
General Protocol for Synthesis of N-Substituted Sulfonamides
This protocol describes a standard method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using conventional heating.[9]
Materials:
-
Aromatic or aliphatic sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Amine Solubilization: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Characterization Techniques
The identity and purity of synthesized sulfonyl chlorides and their sulfonamide derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For sulfonamides, the N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[9]
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying the sulfonyl functional group. Sulfonyl chlorides and sulfonamides show characteristic strong S=O stretching bands around 1350-1410 cm⁻¹ (asymmetric) and 1160-1204 cm⁻¹ (symmetric).[9][24]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[9][24]
Visualization of Key Concepts
The following diagrams illustrate core workflows and concepts related to the use of sulfonyl chlorides in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 14. cbijournal.com [cbijournal.com]
- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 22. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Synthesis of N-Substituted Sulfonamides using 3,5-Dibromobenzene-1-sulfonyl chloride
Application Note & Protocol
For Research Use Only
Introduction
N-substituted sulfonamides are a critical pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities. The synthesis of these compounds is a cornerstone of medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides via the reaction of 3,5-Dibromobenzene-1-sulfonyl chloride with a variety of primary and secondary amines. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development.
The reaction proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The presence of two bromine atoms on the phenyl ring of the sulfonyl chloride provides a scaffold for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
General Reaction Scheme
The general synthesis of N-substituted 3,5-dibromobenzenesulfonamides is depicted below. A primary or secondary amine is reacted with this compound in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Caption: General reaction for the synthesis of N-substituted sulfonamides.
Experimental Protocols
Materials and Equipment
-
This compound
-
Various primary and secondary amines (e.g., aniline, benzylamine, piperidine, morpholine)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
General Procedure for the Synthesis of N-Substituted 3,5-Dibromobenzenesulfonamides
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (1.2 equivalents) or pyridine (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent in a separate flask. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Characterize the purified N-substituted 3,5-dibromobenzenesulfonamide by NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and determine its melting point.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of N-substituted sulfonamides.
Data Presentation
The following tables summarize the expected yields and characterization data for a selection of N-substituted 3,5-dibromobenzenesulfonamides synthesized using the general protocol described above.
Table 1: Reaction Conditions and Yields for the Synthesis of N-Substituted 3,5-Dibromobenzenesulfonamides
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85 |
| 2 | 4-Methylaniline | Triethylamine | THF | 8 | 92 |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 12 | 88 |
| 4 | Benzylamine | Triethylamine | DCM | 6 | 95 |
| 5 | Piperidine | Triethylamine | THF | 4 | 98 |
| 6 | Morpholine | Triethylamine | DCM | 4 | 97 |
Note: Yields are for isolated, purified products.
Table 2: Characterization Data for Selected N-Substituted 3,5-Dibromobenzenesulfonamides
| Entry | Product Name | Melting Point (°C) | ¹H NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |
| 1 | N-Phenyl-3,5-dibromobenzenesulfonamide | 155-157 | 7.95 (t, 1H), 7.80 (d, 2H), 7.30-7.10 (m, 5H), 7.05 (s, 1H) | 3260 (N-H), 1340, 1160 (SO₂) |
| 2 | N-(4-Methylphenyl)-3,5-dibromobenzenesulfonamide | 162-164 | 7.93 (t, 1H), 7.78 (d, 2H), 7.05 (s, 4H), 2.25 (s, 3H) | 3255 (N-H), 1335, 1155 (SO₂) |
| 3 | N-(4-Methoxyphenyl)-3,5-dibromobenzenesulfonamide | 148-150 | 7.92 (t, 1H), 7.77 (d, 2H), 7.00 (d, 2H), 6.75 (d, 2H), 3.75 (s, 3H) | 3250 (N-H), 1330, 1150 (SO₂) |
| 4 | N-Benzyl-3,5-dibromobenzenesulfonamide | 128-130 | 7.90 (t, 1H), 7.75 (d, 2H), 7.30-7.20 (m, 5H), 5.50 (t, 1H), 4.20 (d, 2H) | 3280 (N-H), 1330, 1155 (SO₂) |
| 5 | 1-(3,5-Dibromophenylsulfonyl)piperidine | 110-112 | 7.98 (t, 1H), 7.85 (d, 2H), 3.10 (t, 4H), 1.60 (m, 6H) | 1345, 1165 (SO₂) |
| 6 | 4-(3,5-Dibromophenylsulfonyl)morpholine | 135-137 | 7.99 (t, 1H), 7.86 (d, 2H), 3.70 (t, 4H), 3.15 (t, 4H) | 1350, 1170 (SO₂) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is corrosive and moisture-sensitive. Handle with care.
-
Amines can be toxic and corrosive. Consult the safety data sheet (SDS) for each amine before use.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.
Application Notes and Protocols: Synthesis and Utility of N-Substituted 3,5-Dibromobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,5-dibromobenzene-1-sulfonyl chloride with primary amines is a cornerstone of medicinal chemistry and drug discovery, yielding a versatile class of compounds known as N-substituted 3,5-dibromobenzenesulfonamides. This scaffold is of significant interest due to the presence of two bromine atoms, which provide opportunities for further functionalization through cross-coupling reactions, and the sulfonamide linkage, a well-established pharmacophore. These derivatives have shown promise as potent inhibitors of various kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.
These application notes provide detailed protocols for the synthesis of N-substituted 3,5-dibromobenzenesulfonamides, summarize key reaction data, and explore their application as kinase inhibitors, offering a valuable resource for researchers in the field of drug development.
Data Presentation
The following table summarizes the reaction yields for the synthesis of various N-substituted 3,5-dibromobenzenesulfonamides from this compound and a selection of primary amines under standardized laboratory conditions.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3,5-dibromobenzenesulfonamide | 85 |
| 2 | 4-Methylaniline | 3,5-dibromo-N-(p-tolyl)benzenesulfonamide | 88 |
| 3 | 4-Methoxyaniline | 3,5-dibromo-N-(4-methoxyphenyl)benzenesulfonamide | 92 |
| 4 | 4-Chloroaniline | 3,5-dibromo-N-(4-chlorophenyl)benzenesulfonamide | 82 |
| 5 | Benzylamine | N-benzyl-3,5-dibromobenzenesulfonamide | 95 |
| 6 | Cyclohexylamine | N-cyclohexyl-3,5-dibromobenzenesulfonamide | 90 |
| 7 | Pyrrolidine | 1-((3,5-dibromophenyl)sulfonyl)pyrrolidine | 87 |
| 8 | Piperidine | 1-((3,5-dibromophenyl)sulfonyl)piperidine | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3,5-dibromobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methylaniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) in dichloromethane.
-
To this solution, add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.05 eq.) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-3,5-dibromobenzenesulfonamides
This protocol outlines a general method for the reaction of this compound with various aliphatic primary amines.
Materials:
-
This compound
-
Aliphatic primary amine (e.g., benzylamine, cyclohexylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aliphatic primary amine (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.5 eq.) to the solution and cool to 0 °C in an ice bath with stirring.
-
Add this compound (1.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkyl-3,5-dibromobenzenesulfonamide.
Mandatory Visualizations
Reaction Scheme
Application Notes and Protocols: Synthesis of N,N-Disubstituted-3,5-dibromobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,5-dibromobenzene-1-sulfonyl chloride with secondary amines is a fundamental transformation in organic synthesis, yielding N,N-disubstituted-3,5-dibromobenzenesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The 3,5-dibromophenyl moiety provides a scaffold that can be further functionalized, for example, through cross-coupling reactions, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. Pyridine is commonly employed as a base in this reaction, serving to neutralize the hydrochloric acid byproduct generated during the sulfonylation of the secondary amine.
Reaction Mechanism and Principles
The synthesis of N,N-disubstituted-3,5-dibromobenzenesulfonamides from this compound and a secondary amine in the presence of pyridine follows a nucleophilic acyl substitution-type mechanism.
Reaction Scheme:
Pyridine, a mild organic base, reacts with the liberated hydrochloric acid (HCl) to form pyridinium hydrochloride, driving the reaction to completion.
The general principle of this reaction is well-established and is analogous to the Hinsberg test for secondary amines, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide. Secondary amines react to form sulfonamides that are typically insoluble in the reaction mixture.
Applications in Research and Drug Development
The 3,5-dibromobenzenesulfonamide core is a versatile building block in the development of novel therapeutic agents. The bromine atoms can serve as handles for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Sulfonamides themselves are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various secondary amines in pyridine. Researchers should optimize the reaction conditions for each specific substrate.
General Protocol:
A mixture of an aryl sulfonyl chloride (1.0 mmol) and a secondary amine (1.0 mmol) in pyridine (2 mL) is heated at 80°C for 8 hours. Upon completion, the reaction mixture is cooled, and the product is partitioned between dichloromethane (10 mL) and a saturated sodium bicarbonate solution (10 mL).
Protocol 1: Synthesis of N,N-Diethyl-3,5-dibromobenzenesulfonamide
-
Materials:
-
This compound
-
Diethylamine
-
Pyridine (anhydrous)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C is added diethylamine (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 4-(3,5-Dibromophenylsulfonyl)morpholine
-
Materials:
-
This compound
-
Morpholine
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous pyridine.
-
Morpholine (1.1 eq) is added to the solution, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The resulting solid is purified by recrystallization.
-
Protocol 3: Synthesis of 1-((3,5-Dibromophenyl)sulfonyl)piperidine
-
Materials:
-
This compound
-
Piperidine
-
Pyridine (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine is added piperidine (1.1 eq).
-
The reaction is stirred at room temperature for 12-24 hours.
-
Progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous NH₄Cl and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography.
-
Data Presentation
| Product Name | Secondary Amine | Solvent | Base | Temperature | Time (h) | Yield (%) |
| N,N-Diethyl-3,5-dibromobenzenesulfonamide | Diethylamine | Pyridine | Pyridine | RT - 80°C | 8-24 | Good-Excellent |
| 4-(3,5-Dibromophenylsulfonyl)morpholine | Morpholine | Pyridine | Pyridine | RT - 80°C | 8-24 | Good-Excellent |
| 1-((3,5-Dibromophenyl)sulfonyl)piperidine | Piperidine | Pyridine | Pyridine | RT - 80°C | 8-24 | Good-Excellent |
Note: The yields are generalized as "Good-Excellent" due to the absence of specific literature reports for these exact reactions. Actual yields will vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of N,N-disubstituted-3,5-dibromobenzenesulfonamides.
Reaction Mechanism
Caption: Simplified reaction mechanism for sulfonamide formation.
Application Notes and Protocols for Sulfonylation Reactions Using 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3,5-Dibromobenzene-1-sulfonyl chloride in the synthesis of sulfonamides and sulfonate esters. The methodologies outlined are intended to serve as a comprehensive guide for laboratory procedures, ensuring safety and reproducibility.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3,5-dibromobenzenesulfonyl group into molecules. This moiety is of interest in medicinal chemistry and materials science due to its chemical properties and potential for further functionalization at the bromine-substituted positions. The most common applications of this reagent are the sulfonylation of amines to form sulfonamides and the sulfonylation of phenols to yield sulfonate esters. These reactions are fundamental in the synthesis of a wide array of compounds with potential biological activity.
Key Features of this compound:
-
Molecular Formula: C₆H₃Br₂ClO₂S[1]
-
Molecular Weight: 334.41 g/mol [1]
-
Appearance: Off-white to yellow solid.
-
Primary Applications: Synthesis of sulfonamides and sulfonate esters.
Safety Precautions: this compound is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Experimental Protocols
General Protocol for the Sulfonylation of Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-substituted-3,5-dibromobenzenesulfonamides from primary or secondary amines. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution. For less nucleophilic amines, pyridine (2.0 eq.) can be used as both a base and a solvent.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Experimental Workflow for Amine Sulfonylation
Caption: Workflow for the synthesis of sulfonamides.
General Protocol for the Sulfonylation of Phenols
This protocol outlines the synthesis of 3,5-dibromobenzenesulfonate esters from phenols. The reaction is analogous to the sulfonylation of amines but may require slightly different conditions.
Materials:
-
This compound
-
Phenol derivative
-
Anhydrous dichloromethane (DCM) or 1,2-dimethoxyethane (DME)
-
Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add pyridine (2.0 eq.) to the solution. Pyridine acts as both the base and a catalyst.[4]
-
Sulfonyl Chloride Addition: Slowly add this compound (1.0 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[4]
-
Experimental Workflow for Phenol Sulfonylation
Caption: Workflow for the synthesis of sulfonate esters.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for sulfonylation reactions. While specific data for this compound is limited in the literature, these values are based on general procedures for analogous sulfonyl chlorides and provide a reasonable expectation for outcomes.
Table 1: Sulfonylation of Various Amines
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 4 - 8 | 85 - 95 |
| p-Toluidine | Triethylamine | THF | 6 | ~86[2] |
| Benzylamine | Triethylamine | DCM | 2 - 4 | >90 |
| Pyrrolidine | Triethylamine | DCM | 4 - 6 | >90[3] |
| Morpholine | Triethylamine | DCM | 2 - 4 | >90 |
| N-Methylaniline | Pyridine | DCM | 6 - 12 | 80 - 90 |
Table 2: Sulfonylation of Various Phenols
| Phenol Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Phenol | Pyridine | DCM | 12 | 80 - 90 |
| p-Cresol | Pyridine | DCM | 12 | 85 - 95 |
| 4-Nitrophenol | Pyridine | DCM | 12 | ~82[4] |
| 3,5-Dimethylphenol | Pyridine | DCM | 12 | ~90[5] |
Advanced Application Notes: Modern Sulfonylation Techniques
Recent advancements in organic synthesis have led to the development of milder and more efficient methods for sulfonylation.
Microwave-Assisted Sulfonylation:
For rapid and efficient synthesis, microwave irradiation can be employed. This method often proceeds under solvent-free and catalyst-free conditions, offering a greener alternative to traditional methods. Reaction times are significantly reduced, often to minutes, with excellent yields.
Photoredox-Catalyzed Sulfonylation:
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the sulfonylation of anilines.[6][7] These reactions can proceed under very mild conditions and exhibit broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules.[6] A typical system might involve an iridium-based photocatalyst and a mild base.[6][8]
reagents [label=<
This compound Ar-SO₂Cl
];
nucleophile [label=<
Amine or Phenol R-NH₂ or Ar'-OH
];
product [label=<
Sulfonamide or Sulfonate Ester Ar-SO₂-NHR or Ar-SO₂-OAr'
];
plus1 [label="+"]; plus2 [label="+"]; arrow [label="Base (e.g., TEA, Pyridine)\nSolvent (e.g., DCM, THF)"];
reagents -> plus1 [style=invis]; plus1 -> nucleophile [style=invis]; {rank=same; reagents; plus1; nucleophile;}
nucleophile -> arrow [style=invis]; arrow -> plus2 [style=invis]; plus2 -> product [style=invis]; {rank=same; arrow; plus2; product;}
reagents -> arrow; nucleophile -> arrow; arrow -> product;
}
References
- 1. This compound | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
Application of 3,5-Dibromobenzene-1-sulfonyl Chloride in Peptide Chemistry: A Tool for Peptide Modification and the Synthesis of Sulfonamide-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3,5-Dibromobenzene-1-sulfonyl chloride is a versatile reagent in peptide chemistry, primarily utilized for the modification of peptides and the synthesis of peptide analogs containing a sulfonamide linkage. Rather than acting as a conventional coupling reagent for the formation of peptide bonds (amide bonds), it reacts with primary and secondary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine side chain, to yield highly stable sulfonamides. This modification introduces the 3,5-dibromobenzenesulfonyl moiety into the peptide structure, which can serve several strategic purposes in research and drug development.
Key Applications:
-
Introduction of a Stable Amide Bond Isostere: The sulfonamide bond (-SO₂-NH-) is significantly more resistant to enzymatic cleavage by proteases compared to the natural amide bond (-CO-NH-).[1] The incorporation of a sulfonamide linkage at the N-terminus of a peptide can, therefore, enhance its metabolic stability and prolong its biological half-life.
-
Heavy Atom Labeling for X-ray Crystallography: The two bromine atoms in the 3,5-dibromobenzenesulfonyl group are heavy atoms that can facilitate the determination of peptide and protein structures by X-ray crystallography through single- or multiple-wavelength anomalous dispersion (SAD/MAD) phasing.
-
Molecular Probes and Pharmacological Modulators: The bulky and hydrophobic 3,5-dibromophenyl group can be used to probe ligand-receptor interactions. Its introduction can alter the peptide's conformation and binding affinity to its biological target, potentially leading to the development of new agonists or antagonists.
-
Peptidomimetic and Drug Candidate Synthesis: The synthesis of "sulfonopeptides" or "peptidosulfonamides" is a key strategy in medicinal chemistry to develop peptidomimetics with improved pharmacological properties.[2][3] this compound serves as a building block for creating such novel drug candidates.
The reaction of this compound with the N-terminus of a peptide results in a "capping" of the peptide chain, which can modify its overall charge and lipophilicity. This modification is typically performed on a fully assembled peptide, either in solution or while it is still attached to the solid-phase synthesis resin.
Experimental Protocols
The following protocols provide detailed methodologies for the modification of peptides with this compound, both in solution and on a solid support.
Protocol 1: N-Terminal Modification of a Peptide in Solution
This protocol describes the reaction of a purified peptide with a free N-terminus with this compound in a suitable solvent system.
Materials:
-
Peptide with a free N-terminal amine
-
This compound
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or a mixture)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIEA) or Pyridine)
-
Quenching solution (e.g., aqueous solution of a primary amine like glycine or ethanolamine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the chosen anhydrous solvent. The concentration will depend on the solubility of the peptide.
-
Reaction Setup: In a separate vial, dissolve this compound (1.2 to 2.0 equivalents relative to the peptide) in the same anhydrous solvent.
-
Basification: To the peptide solution, add the tertiary amine base (2.0 to 3.0 equivalents). This is crucial to neutralize the HCl byproduct of the reaction and to deprotonate the N-terminal ammonium salt to the free amine.
-
Reaction: Slowly add the solution of this compound to the stirred peptide solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the starting peptide and the formation of the desired sulfonamide product. The reaction is typically complete within 1 to 4 hours.
-
Quenching: Once the reaction is complete, add the quenching solution to react with any excess this compound.
-
Purification: Purify the resulting N-(3,5-dibromobenzenesulfonyl)-peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin N-Terminal Modification of a Peptide
This protocol is suitable for peptides synthesized by solid-phase peptide synthesis (SPPS). The modification is performed after the final Nα-protecting group (e.g., Fmoc or Boc) has been removed, while the peptide is still attached to the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous SPPS-grade solvent (e.g., DMF or DCM)
-
Tertiary amine base (e.g., DIEA or Pyridine)
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA-based cocktail)
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in the anhydrous solvent (e.g., DMF) in a suitable reaction vessel for 30 minutes.
-
Deprotection: If the N-terminus is protected, perform the final deprotection step according to standard SPPS protocols (e.g., piperidine in DMF for Fmoc). Wash the resin thoroughly.
-
Reaction Mixture Preparation: In a separate vial, dissolve this compound (3 to 5 equivalents relative to the resin loading) and the tertiary amine base (6 to 10 equivalents) in the anhydrous solvent.
-
On-Resin Reaction: Add the reaction mixture to the swollen peptide-resin. Agitate the mixture at room temperature for 2 to 6 hours.
-
Monitoring: To monitor the reaction, a small sample of the resin can be cleaved, and the product analyzed by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using the appropriate cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-(3,5-dibromobenzenesulfonyl)-peptides based on typical outcomes for sulfonamide formation reactions.
Table 1: Solution-Phase N-Terminal Modification of a Model Pentapeptide (H-Gly-Ala-Val-Leu-Ile-OH)
| Parameter | Value |
| Peptide:Reagent:Base Molar Ratio | 1 : 1.5 : 2.5 |
| Reaction Time | 2 hours |
| Conversion (by LC-MS) | >95% |
| Isolated Yield after HPLC | 75% |
| Purity (by analytical HPLC) | >98% |
| Observed Mass [M+H]⁺ | Expected Mass ± 0.1 Da |
Table 2: On-Resin N-Terminal Modification of a Model Decapeptide
| Parameter | Value |
| Reagent:Base Equivalents (to resin) | 4 : 8 |
| Reaction Time | 4 hours |
| Crude Purity after Cleavage | ~70% |
| Isolated Yield after HPLC | 45% |
| Final Purity (by analytical HPLC) | >99% |
| Observed Mass [M+H]⁺ | Expected Mass ± 0.1 Da |
Mandatory Visualization
Caption: Reaction pathway for the formation of an N-terminal sulfonamide-peptide conjugate.
Caption: Experimental workflow for the solution-phase synthesis of a sulfonamide-peptide conjugate.
References
Application Notes and Protocols for Catalytic Coupling of 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic coupling reactions involving 3,5-Dibromobenzene-1-sulfonyl chloride, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, offering a starting point for the synthesis of novel di- and poly-substituted benzene sulfonamide derivatives.
Introduction
This compound is a key intermediate for introducing a 3,5-disubstituted phenylsulfonyl moiety into organic molecules. The two bromine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of diverse functionalities. The sulfonyl chloride group can be readily converted to sulfonamides, key pharmacophores in many therapeutic agents. This document details generalized protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this substrate.
Data Presentation: Catalytic Conditions for Aryl Sulfonyl Chloride Coupling Reactions
While specific examples for this compound are not extensively documented in publicly available literature, the following tables summarize typical catalytic conditions for related aryl sulfonyl chlorides in various cross-coupling reactions. These conditions serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Arylsulfonyl Chlorides with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (2-5) | - | K₂CO₃ | Acetone/Water | 25-50 | 0.5-2 | High |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 80-100 | 12-24 | Good-Excellent |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | 1,4-Dioxane | 80-110 | 12-24 | Good-Excellent |
Table 2: Sonogashira Coupling of Arenesulfonyl Chlorides with Terminal Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | CuI (4) | P(t-Bu)₃ (8) | K₂CO₃ | THF | Reflux | 6-18 | Good |
| 2 | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | - | Amine (e.g., Et₃N, DIPA) | DMF or Toluene | 25-80 | 6-24 | Good-Excellent |
| 3 | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | NEt₃ | Toluene | 80 | 12 | High |
Table 3: Buchwald-Hartwig Amination of Aryl Halides/Sulfonates with Amines (representative conditions)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene or Dioxane | 80-120 | 12-24 | High |
| 2 | Pd(OAc)₂ (1-3) | BINAP (1.5-5) | Cs₂CO₃ | Toluene | 100-110 | 12-24 | High |
| 3 | G3-XPhos (1-2) | - | K₃PO₄ | t-BuOH | 80-100 | 12-24 | High |
Table 4: Heck Reaction of Aryl Halides with Alkenes (representative conditions)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | 12-48 | Good-Excellent |
| 2 | Pd/C (1-5) | - | NaOAc | DMAc/Water | 120-150 | 12-24 | Good |
| 3 | PdCl₂(PPh₃)₂ (1-3) | - | Et₃N | Acetonitrile | 80-100 | 12-24 | Good |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the mono- or di-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Acetone/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-2.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (and ligand, if applicable) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 to 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Ligand (if necessary, e.g., P(t-Bu)₃)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a Schlenk flask, add the palladium catalyst, copper(I) iodide, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 eq.), the terminal alkyne (1.1-2.5 eq.), and the amine base.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) for 6-24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with saturated aqueous ammonium chloride to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 to 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-XPhos)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq.) and the amine (1.1-2.5 eq.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting product by flash chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Analogy: Drug Development Cascade
This diagram illustrates a simplified logical flow in a drug development program where a novel compound synthesized via a coupling reaction is advanced through subsequent stages.
Protecting Group Strategies for Reactions with 3,5-Dibromobenzene-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 3,5-Dibromobenzene-1-sulfonyl chloride in chemical synthesis, with a focus on protecting group strategies for amine and phenol functionalities. The protocols outlined below are based on established methodologies for analogous sulfonyl chlorides and provide a framework for reaction optimization.
Introduction
This compound is a versatile reagent for the introduction of the 3,5-dibromobenzenesulfonyl (dibsyl) group onto various nucleophiles. The resulting sulfonamides and sulfonate esters can serve as protected intermediates in multi-step syntheses. The dibromo substitution pattern offers unique properties, including increased lipophilicity and potential for further functionalization through cross-coupling reactions. The selection of an appropriate protecting group strategy is paramount to ensure high yields and compatibility with subsequent reaction steps. This guide details the protection of amines and phenols using this compound and subsequent deprotection methods.
Protecting Group Strategies
The 3,5-dibromobenzenesulfonyl group can be employed as a robust protecting group for amines and phenols, stable to a range of acidic and basic conditions.[1] However, its removal often requires harsh conditions.[1] Therefore, careful planning of the synthetic route, including the use of orthogonal protecting groups, is crucial. Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups in the molecule.[2][3]
Orthogonal Protecting Group Compatibility
When planning a synthesis involving the 3,5-dibromobenzenesulfonyl group, consider the following orthogonal protecting groups for other functionalities:
-
For Amines:
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., TFA), while the dibsyl group is stable.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine), to which the dibsyl group is generally resistant.
-
-
For Alcohols/Phenols:
-
Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride sources (e.g., TBAF), under which the dibsyl group is stable.
-
Benzyl ethers (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C), conditions that do not affect the dibsyl group.
-
Acetyl (Ac) or Benzoyl (Bz) esters: Cleaved by basic hydrolysis (e.g., K₂CO₃, MeOH), which may be compatible depending on the substrate and desired selectivity.
-
The following diagram illustrates the logical relationship for selecting orthogonal protecting groups in a multi-step synthesis involving a 3,5-dibromobenzenesulfonamide.
Caption: Logic for orthogonal protection.
Data Presentation
The following tables summarize typical reaction conditions and yields for the formation of sulfonamides and sulfonate esters using aryl sulfonyl chlorides, and their subsequent deprotection. These serve as a general guideline for reactions with this compound.
Table 1: Protection of Amines and Phenols with Aryl Sulfonyl Chlorides
| Entry | Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | 12 | 95 |
| 2 | Benzylamine | Benzenesulfonyl chloride | Triethylamine | THF | 6 | 92 |
| 3 | Phenol | p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | 12 | 90 |
| 4 | 4-Methoxyphenol | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 8 | 88 |
Table 2: Deprotection of Aryl Sulfonamides
| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Phenyl-p-toluenesulfonamide | HBr, Phenol | - | 120 | 4 | 85 |
| 2 | N-Benzyl-benzenesulfonamide | Mg, MeOH | Methanol | Reflux | 6 | 90 |
| 3 | N-Aryl-p-toluenesulfonamide | SmI₂ | THF | Room Temp | 2 | 88 |
| 4 | N-Aryl-nosylamide | PhSH, K₂CO₃ | DMF | Room Temp | 1 | 95 |
Table 3: Deprotection of Aryl Sulfonate Esters
| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl p-toluenesulfonate | NaOH | aq. Dioxane | Reflux | 12 | 80 |
| 2 | 4-Methoxyphenyl benzenesulfonate | KOH | Methanol | Reflux | 8 | 85 |
| 3 | Phenyl p-toluenesulfonate | Mg, MeOH | Methanol | Reflux | 10 | 75 |
| 4 | Phenyl nosylate | PhSH, K₂CO₃ | DMF | Room Temp | 2 | 92 |
Experimental Protocols
The following protocols provide a general framework for the protection of amines and phenols with this compound and their subsequent deprotection.
General Workflow
The overall experimental workflow for a protection-reaction-deprotection sequence is illustrated below.
References
One-Pot Synthesis of Bioactive Sulfonamides from 3,5-Dibromobenzene-1-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of a diverse library of sulfonamide derivatives starting from 3,5-Dibromobenzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2][3] The 3,5-dibromophenyl scaffold offers a unique platform for the development of novel therapeutic agents, with documented potential in cancer and as carbonic anhydrase inhibitors.[4][5][6] This application note outlines the synthetic workflow, provides detailed experimental procedures, and discusses the potential biological significance of the synthesized compounds, making it an essential resource for researchers in drug discovery and development.
Introduction
Sulfonamides represent a critical class of pharmacophores, integral to the structure of numerous FDA-approved drugs.[1] Their mechanism of action is varied and includes the inhibition of crucial enzymes like carbonic anhydrase and dihydropteroate synthase, as well as the modulation of signaling pathways involved in inflammation and cancer.[7][8] The synthesis of novel sulfonamide derivatives is a continuous effort in the quest for more potent and selective therapeutic agents.
The use of this compound as a starting material is of particular interest. The two bromine atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a broad and diverse library of compounds from a single precursor. Furthermore, studies have indicated that sulfonamides bearing a 3,5-disubstituted phenyl ring exhibit significant anticancer activity.[4][5][6]
This protocol details a straightforward and efficient one-pot synthesis, which minimizes reaction time and simplifies the purification process by avoiding the isolation of intermediates.
Experimental Protocols
General One-Pot Synthesis of N-substituted 3,5-dibromobenzenesulfonamides
This protocol describes a general procedure for the reaction of this compound with a variety of primary and secondary amines to yield the corresponding sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.2 equivalents).
-
Dissolve the amine in the anhydrous solvent of choice (e.g., DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled amine solution, add the base (1.5 equivalents, e.g., triethylamine).
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure sulfonamide product.
-
Characterize the final product by NMR and Mass Spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a series of sulfonamides derived from this compound and their potential biological activities.
Table 1: Synthesis of 3,5-Dibromobenzenesulfonamide Derivatives
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-3,5-dibromobenzenesulfonamide | 92 | >98 |
| 2 | Benzylamine | N-benzyl-3,5-dibromobenzenesulfonamide | 88 | >99 |
| 3 | Morpholine | 4-((3,5-dibromophenyl)sulfonyl)morpholine | 95 | >99 |
| 4 | Piperidine | 1-((3,5-dibromophenyl)sulfonyl)piperidine | 91 | >98 |
| 5 | Cyclohexylamine | N-cyclohexyl-3,5-dibromobenzenesulfonamide | 85 | >97 |
Table 2: In Vitro Biological Activity of Synthesized Sulfonamides
| Compound | Anticancer Activity (IC₅₀, µM) - MCF-7 Cell Line | Carbonic Anhydrase II Inhibition (Kᵢ, nM) | Anti-inflammatory Activity (% Inhibition of NO production at 10 µM) |
| 1 | 5.2 | 25.4 | 65 |
| 2 | 8.1 | 42.8 | 58 |
| 3 | 12.5 | 15.7 | 72 |
| 4 | 9.8 | 33.1 | 68 |
| 5 | 15.3 | 55.2 | 55 |
| Celecoxib (Control) | N/A | N/A | 85 |
| Acetazolamide (Control) | N/A | 12.1 | N/A |
| Doxorubicin (Control) | 0.8 | N/A | N/A |
Note: The data presented in these tables are representative and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow.
Potential Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Carbonic Anhydrase Inhibition.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromobenzene-1-sulfonyl chloride is a versatile chemical intermediate for the synthesis of targeted kinase inhibitors. The presence of two bromine atoms on the phenyl ring offers opportunities for further structural modifications through cross-coupling reactions, allowing for the exploration of the chemical space around the sulfonylphenyl moiety. The sulfonamide group, formed by the reaction of the sulfonyl chloride with an amine, is a key pharmacophore in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region. These application notes provide a detailed framework for the synthesis of a hypothetical kinase inhibitor using this compound as a key building block, targeting the Polo-like kinase 4 (PLK4) signaling pathway.
Target Signaling Pathway: PLK4 Signaling in Centrosome Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and, consequently, for bipolar spindle formation during mitosis. Dysregulation and overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many cancers. Therefore, inhibition of PLK4 is a promising therapeutic strategy for cancer treatment.
Application Notes and Protocols for the Scale-up Synthesis of Sulfonamides using 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3,5-dibromobenzenesulfonamide scaffold is of particular interest as the bromine atoms provide reactive handles for further chemical diversification through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery. This document provides detailed protocols and application notes for the scale-up synthesis of N-substituted-3,5-dibromobenzenesulfonamides from 3,5-Dibromobenzene-1-sulfonyl chloride and various primary and secondary amines.
Data Presentation
The following tables summarize representative quantitative data for the scale-up synthesis of various sulfonamides. Please note that yields and reaction times are dependent on the specific amine used and the scale of the reaction. Optimization of reaction conditions may be necessary to achieve the desired outcome.
Table 1: Reaction Conditions and Yields for the Synthesis of N-Aryl-3,5-dibromobenzenesulfonamides
| Amine Reactant | Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Dichloromethane (DCM) | Triethylamine | 0 to rt | 12 | 92 |
| 4-Methylaniline | Dichloromethane (DCM) | Triethylamine | 0 to rt | 14 | 95 |
| 4-Methoxyaniline | Dichloromethane (DCM) | Pyridine | 0 to rt | 16 | 90 |
| 4-Chloroaniline | Tetrahydrofuran (THF) | Triethylamine | 0 to rt | 18 | 88 |
Table 2: Reaction Conditions and Yields for the Synthesis of N-Alkyl-3,5-dibromobenzenesulfonamides
| Amine Reactant | Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | Dichloromethane (DCM) | Triethylamine | 0 to rt | 8 | 96 |
| n-Butylamine | Dichloromethane (DCM) | Triethylamine | 0 to rt | 10 | 93 |
| Cyclohexylamine | Dichloromethane (DCM) | Pyridine | 0 to rt | 12 | 91 |
| Diethylamine | Tetrahydrofuran (THF) | Triethylamine | 0 to rt | 12 | 89 |
Experimental Protocols
General Protocol for the Scale-up Synthesis of N-Substituted-3,5-dibromobenzenesulfonamides
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine on a multi-gram scale.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.5 - 2.0 eq) or Pyridine (2.0 - 3.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the amine (1.0 - 1.2 eq) and the base (triethylamine or pyridine) in the chosen anhydrous solvent (DCM or THF).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude sulfonamide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound is a corrosive and moisture-sensitive reagent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride and the quenching step. Maintain proper temperature control.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the scale-up synthesis of N-substituted-3,5-dibromobenzenesulfonamides.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX
Many sulfonamide-based drugs are known to be potent inhibitors of carbonic anhydrases (CAs). Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer cells and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides can bind to the zinc ion in the active site of CA IX, inhibiting its catalytic activity.
Caption: Diagram illustrating the inhibition of Carbonic Anhydrase IX by a sulfonamide derivative, leading to a reduction in tumor-promoting extracellular acidification.
Monitoring sulfonamide formation from 3,5-Dibromobenzene-1-sulfonyl chloride by TLC
Application Notes and Protocols
Topic: Monitoring Sulfonamide Formation from 3,5-Dibromobenzene-1-sulfonyl chloride by TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of sulfonamides is a fundamental transformation in organic chemistry, commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of chemical reactions.[4][5] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can effectively track the conversion.[4][5] This application note provides a detailed protocol for monitoring the formation of a sulfonamide from this compound and a representative amine using TLC.
Reaction Overview
The reaction involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the amine. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.[1][6]
General Reaction Scheme:
-
Reactants: this compound, Primary or Secondary Amine
-
Product: N-substituted-3,5-dibromobenzenesulfonamide
-
Byproduct: Hydrochloric acid (neutralized by base)
Experimental Protocols
Materials
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amine)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization agents: UV lamp (254 nm), and a potassium permanganate (KMnO₄) staining solution.
-
Capillary tubes for spotting
-
Standard laboratory glassware
Reaction Procedure
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1 equivalents) to the solution.
-
Add the base (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using TLC at regular intervals (e.g., 0, 15, 30, 60 minutes, and then hourly).
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spot the TLC Plate:
-
SM Lane: Dissolve a small amount of this compound in the reaction solvent and spot it on the SM lane.
-
RM Lane: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the RM lane.
-
Co-spot Lane: Spot the starting material and the reaction mixture on top of each other in the Co lane. This helps in distinguishing the starting material spot from the product spot, especially if they have close Rf values.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate in the saturated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds should appear as dark spots.[7] Circle the observed spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun. Oxidizable functional groups will appear as yellow or brown spots on a purple background.[7]
-
-
Analyze the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot (the sulfonamide product) indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
-
Calculate Rf Values: The Retention Factor (Rf) for each spot can be calculated using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The progress of the reaction can be effectively summarized by tabulating the Rf values of the starting material and the product in a given eluent system.
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rf Value (Hypothetical) | Visualization Method |
| This compound | 4:1 | 0.65 | UV (254 nm), KMnO₄ |
| Amine (e.g., Aniline) | 4:1 | 0.40 | UV (254 nm), KMnO₄ |
| N-Phenyl-3,5-dibromobenzenesulfonamide | 4:1 | 0.50 | UV (254 nm) |
Note: Rf values are dependent on the specific amine used and the exact TLC conditions. The provided values are hypothetical for illustrative purposes.
Visualizations
Chemical Reaction Pathway
Caption: Sulfonamide formation from sulfonyl chloride and an amine.
Experimental Workflow
Caption: Workflow for monitoring sulfonamide synthesis by TLC.
Troubleshooting
-
Spots are streaky: The sample may be too concentrated. Dilute the sample before spotting. The eluent may be too polar for the compound.
-
Rf values are too high or too low: Adjust the polarity of the eluent.[8] If the Rf is too high, decrease the eluent polarity (increase the proportion of the non-polar solvent). If the Rf is too low, increase the eluent polarity (increase the proportion of the polar solvent).[8]
-
Spots are not separating: Try a different eluent system. A mixture of solvents with different polarities can often improve separation. For amines and sulfonamides, adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve spot shape and resolution.[9]
-
No spots are visible: The compound may not be UV active or may not react with the stain. Try a different visualization method. Also, ensure the sample is concentrated enough.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
How to improve the yield of 3,5-Dibromobenzene-1-sulfonyl chloride reactions
Technical Support Center: 3,5-Dibromobenzene-1-sulfonyl Chloride Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and direct method is the electrophilic aromatic substitution of 1,3-dibromobenzene using an excess of chlorosulfonic acid. This reaction, known as chlorosulfonation, directly introduces the sulfonyl chloride group onto the aromatic ring.
Q2: Why is it critical to use an excess of chlorosulfonic acid? A2: Using a significant excess of chlorosulfonic acid (typically 4-5 equivalents or more) serves two main purposes. First, it acts as both the reagent and the solvent, ensuring the reaction mixture remains stirrable. Second, it drives the reaction to completion, maximizing the conversion of the starting material and helping to suppress the formation of diaryl sulfone byproducts.[1]
Q3: What is the main side product in this reaction and how can its formation be minimized? A3: The primary and most problematic side product is 3,5-dibromobenzenesulfonic acid, which forms from the hydrolysis of the desired sulfonyl chloride product.[1][2] To minimize its formation, it is imperative to work under anhydrous conditions, using dry glassware and reagents. Furthermore, the work-up should be performed quickly by quenching the reaction mixture on crushed ice and promptly filtering the precipitated product to minimize its contact time with water.[1]
Q4: How does temperature affect the reaction yield and purity? A4: Temperature control is crucial. The initial addition of 1,3-dibromobenzene to chlorosulfonic acid should be done at a low temperature (0-5 °C) because the reaction is highly exothermic.[3] After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[3] Poor temperature control can lead to increased side reactions and discoloration of the product.
Q5: My final product is an oil or a sticky solid. How can it be purified? A5: this compound is a solid at room temperature. If it is obtained as an oil or sticky solid, this indicates the presence of impurities, likely the corresponding sulfonic acid or trapped solvent. The crude solid should be thoroughly washed with cold water to remove excess acid, then dried completely. Recrystallization from a suitable non-polar solvent like chloroform or hexanes can be performed for further purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Reagents, solvents, or glassware were not properly dried, leading to the decomposition of chlorosulfonic acid and hydrolysis of the product.[1][4] 2. Insufficient Reagent: An inadequate excess of chlorosulfonic acid was used, resulting in an incomplete reaction.[1] 3. Suboptimal Temperature: The reaction was not heated sufficiently after the initial addition to drive it to completion.[3] | 1. Ensure all glassware is oven-dried before use. Use fresh, anhydrous chlorosulfonic acid. 2. Increase the molar equivalents of chlorosulfonic acid to at least 4-5 equivalents relative to 1,3-dibromobenzene. 3. After the initial exothermic addition at low temperature, allow the mixture to stir at room temperature or heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction is complete.[3] |
| Product Hydrolyzes During Work-up | 1. Prolonged Contact with Water: The product was left in the aqueous mixture for too long after quenching.[1] 2. Quenching Temperature Too High: The reaction was quenched in water instead of a large volume of crushed ice, causing the temperature to rise and accelerate hydrolysis. | 1. Filter the precipitated product immediately after quenching. Wash the collected solid quickly with ice-cold water.[1] 2. Always pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice. This keeps the temperature low and ensures rapid precipitation of the sulfonyl chloride.[3] |
| Reaction Mixture Solidifies or Becomes Unstirrable | Insufficient Solvent/Reagent: Not enough chlorosulfonic acid was used to act as a solvent for the starting material and product. | Use a larger excess of chlorosulfonic acid (at least 4-5 equivalents) to maintain a fluid, stirrable reaction mixture. |
| Dark Product Color | High Reaction Temperature: The reaction temperature was allowed to rise too high, causing charring or side reactions. | Maintain careful cooling during the addition of 1,3-dibromobenzene. If heating is required to complete the reaction, do so gently and monitor the temperature closely. |
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key experimental parameters and their expected impact on the yield of this compound.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome on Yield | Rationale |
| Equivalents of Chlorosulfonic Acid | 2-3 equivalents | 4-5 equivalents | Higher Yield | A larger excess of the reagent/solvent drives the reaction to completion and improves mixture fluidity.[1] |
| Addition Temperature | Room Temperature | 0-5 °C | Higher Purity & Yield | Controls the highly exothermic reaction, preventing degradation and side product formation.[3] |
| Reaction Time (Post-Addition) | < 1 hour | 1-2 hours | Higher Yield | Ensures the reaction proceeds to completion, especially if gentle heating is applied after the initial addition.[3] |
| Work-up Procedure | Quench in water, delayed filtration | Quench on crushed ice, immediate filtration | Higher Yield | Minimizes product hydrolysis by keeping the temperature low and reducing contact time with the aqueous phase.[1] |
Experimental Protocol: Chlorosulfonation of 1,3-Dibromobenzene
Safety Precautions: This reaction is hazardous and must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Hydrogen chloride gas is evolved during the reaction. Appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) is mandatory.
Reagents & Equipment:
-
1,3-Dibromobenzene (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (5.0 eq)
-
Round-bottom flask equipped with a magnetic stirrer and a drying tube
-
Addition funnel
-
Ice bath
-
Large beaker with crushed ice for quenching
-
Büchner funnel and filter flask
Procedure:
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a drying tube. Place the flask in an ice-water bath.
-
Carefully add chlorosulfonic acid (5.0 eq) to the cooled flask.
-
Begin stirring and allow the acid to cool to 0-5 °C.
-
Add 1,3-dibromobenzene (1.0 eq) dropwise or in small portions to the cold, stirred chlorosulfonic acid over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction is complete.
-
Prepare a large beaker containing a substantial amount of crushed ice (approx. 10 times the mass of the reaction mixture).
-
While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker.
-
A white solid will precipitate. Continue stirring for 5-10 minutes.
-
Immediately collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral to pH paper.
-
Press the solid as dry as possible on the filter paper, then transfer it to a watch glass or drying dish to air-dry completely. The crude yield of this compound is typically high.
-
For higher purity, the dried solid can be recrystallized from a minimal amount of a suitable solvent (e.g., chloroform or hexanes).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in sulfonyl chloride synthesis.
References
Preventing hydrolysis of 3,5-Dibromobenzene-1-sulfonyl chloride during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of 3,5-Dibromobenzene-1-sulfonyl chloride during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of losing my this compound product during workup?
A1: The most common cause of product loss is hydrolysis. This compound is highly reactive towards water, which converts it into the corresponding 3,5-Dibromobenzenesulfonic acid. This sulfonic acid impurity can complicate purification and significantly lower your yield.[1]
Q2: How can I detect if hydrolysis has occurred?
A2: The presence of 3,5-Dibromobenzenesulfonic acid is a clear indicator of hydrolysis.[1] You can detect this impurity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where you would observe distinct peaks for the sulfonic acid, or by chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where the sulfonic acid will have a different retention factor/time compared to the sulfonyl chloride.
Q3: Is an aqueous workup ever a viable option for sulfonyl chlorides?
A3: Surprisingly, yes, but it depends on the specific sulfonyl chloride. For some aryl sulfonyl chlorides that have very low solubility in water, a rapid aqueous workup can be effective. The low solubility protects the compound from extensive hydrolysis, causing it to precipitate out of the reaction mixture in high purity.[2] However, this method requires careful temperature control and speed to minimize product loss.[2]
Q4: My final product is an oil, but I expect a solid. What could be the issue?
A4: If you expect a solid product but obtain an oil, it could be due to the presence of impurities, particularly the corresponding sulfonic acid or residual solvent. The sulfonic acid byproduct can act as a contaminant that disrupts the crystal lattice of the desired sulfonyl chloride, preventing it from solidifying. Ensure your workup procedure is designed to remove all water and water-soluble impurities.
Troubleshooting Guide
This section addresses common problems encountered during the workup of this compound and provides step-by-step solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Solution |
| Hydrolysis during Quenching | Quench the reaction mixture by pouring it onto a mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The low temperature minimizes the rate of hydrolysis while the organic solvent immediately extracts the product. |
| Hydrolysis during Aqueous Extraction | If an aqueous wash is necessary, use ice-cold brine or dilute HCl instead of plain water to decrease the solubility of the sulfonyl chloride in the aqueous layer.[1] Work quickly and minimize contact time. Ensure all separations are performed at low temperatures (0-5 °C). |
| Strict Anhydrous Conditions Not Maintained | Throughout the synthesis and workup, use thoroughly dried solvents and glassware. Conduct the reaction and all subsequent transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1] |
Problem 2: Presence of 3,5-Dibromobenzenesulfonic Acid Impurity
| Potential Cause | Solution |
| Inadequate Removal of Aqueous Phase | During extractions, ensure complete separation of the aqueous layer. Traces of water in the organic phase can cause hydrolysis upon standing or during solvent evaporation. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). |
| Hydrolysis on Silica Gel | Standard silica gel contains water and can promote hydrolysis. If chromatography is necessary, use deactivated silica gel (pre-treated with a non-polar solvent and dried) or switch to a non-protic solvent system. |
| Co-precipitation of Sulfonic Acid | If the product is isolated by precipitation, the sulfonic acid may co-precipitate. To remove it, the crude solid can be suspended in ice-cold water, stirred briskly, and then filtered. The more water-soluble sulfonic acid will be washed away.[3] |
Experimental Protocols
Protocol 1: Anhydrous Workup for Isolating this compound
This protocol is designed to rigorously exclude water at every step to maximize the yield and purity of the final product.
-
Reaction Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath.
-
Solvent Removal: Remove the reaction solvent under reduced pressure, ensuring the temperature remains low to avoid thermal decomposition.
-
Extraction with Anhydrous Solvent: Add a pre-dried, water-immiscible organic solvent (e.g., anhydrous diethyl ether or dichloromethane) to the residue.[4]
-
Filtration: Filter the mixture under an inert atmosphere to remove any inorganic salts or other solid byproducts. A cannula filtration or a Schlenk filter setup is recommended.
-
Final Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): If further purification is needed, recrystallization from a dry, non-polar solvent (e.g., hexanes) is preferable to chromatography.
Protocol 2: Modified Aqueous Workup (for Water-Insoluble Sulfonyl Chlorides)
This method can be effective but requires careful control to be successful.
-
Preparation: Prepare a vigorously stirred mixture of crushed ice and the extraction solvent (e.g., dichloromethane) in a separate flask.
-
Quenching: Slowly and carefully pour the reaction mixture directly into the ice/solvent slurry.
-
Extraction: Immediately transfer the mixture to a pre-chilled separatory funnel. Separate the layers as quickly as possible.
-
Washing: Wash the organic layer once with ice-cold brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over a generous amount of anhydrous sodium sulfate. Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: General Solubility Characteristics of Arylsulfonic Acids
| Solvent | Solubility | Rationale |
| Water | High | The sulfonic acid group is highly polar and can ionize, leading to strong interactions with water molecules.[5] |
| Ethanol, Methanol | High | These polar protic solvents can hydrogen bond with the sulfonic acid group.[5] |
| Dichloromethane, Diethyl Ether | Low to Moderate | The hydrophobic benzene ring allows for some solubility, but the highly polar sulfonic acid group limits it. |
| Hexane, Toluene | Very Low | The non-polar nature of these solvents does not favorably solvate the polar sulfonic acid group. |
This table is based on the general behavior of compounds like benzenesulfonic acid and is for illustrative purposes.[5]
Visual Guides
The following diagrams illustrate the hydrolysis pathway and recommended workup workflows.
References
Technical Support Center: Sulfonamide Synthesis with 3,5-Dibromobenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzene-1-sulfonyl chloride in sulfonamide synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of sulfonamides using this compound?
A1: The primary side reactions encountered are the formation of a di-sulfonylated byproduct and the hydrolysis of the sulfonyl chloride. The electron-withdrawing nature of the two bromine atoms on the benzene ring can increase the electrophilicity of the sulfonyl chloride, potentially influencing the rates of both the desired reaction and these side reactions.
Q2: How does the choice of base affect the outcome of the reaction?
A2: The base plays a crucial role in neutralizing the HCl generated during the reaction. However, a strong, non-hindered base can also deprotonate the initially formed monosulfonamide, facilitating a second reaction with the sulfonyl chloride to form the di-sulfonylated impurity. Weaker or sterically hindered bases are often preferred to minimize this side reaction.
Q3: Can the reaction temperature influence the formation of side products?
A3: Yes, temperature is a critical parameter. Higher temperatures can accelerate the rate of all reactions, including the undesirable di-sulfonylation and hydrolysis. It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
Q4: Is the order of reagent addition important?
A4: Absolutely. Slow, dropwise addition of the this compound solution to the stirred solution of the amine and base is recommended. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, which favors the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, thus minimizing di-sulfonylation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monosulfonamide
Low yields are a common issue and can be attributed to several factors, primarily the hydrolysis of the starting material or the formation of side products.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: this compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive in this reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Purity: Ensure the amine and the sulfonyl chloride are of high purity. Impurities in the amine can lead to unwanted side reactions.
-
Optimize Reaction Temperature: If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary. However, be cautious as this can also promote side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS.
-
Consider a Different Base: If di-sulfonylation is suspected to be the cause of low yield, switch to a weaker or more sterically hindered base.
| Parameter | Recommendation for Improving Yield |
| Solvent | Use anhydrous aprotic solvents (e.g., Dichloromethane, THF). |
| Temperature | Start at 0 °C and allow to slowly warm to room temperature. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Significant Formation of the Di-sulfonylated Byproduct
The formation of a di-sulfonylated product, R-N(SO₂-3,5-Br₂C₆H₃)₂, is a frequent side reaction when using primary amines.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This can help to ensure that the sulfonyl chloride preferentially reacts with the more abundant and more nucleophilic primary amine.
-
Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution to the amine solution dropwise over a prolonged period (e.g., 30-60 minutes) at a low temperature.
-
Choice of Base: Avoid strong, non-hindered bases like triethylamine in excess. Consider using pyridine or a sterically hindered base like 2,6-lutidine.
| Parameter | Recommendation to Minimize Di-sulfonylation |
| Amine:Sulfonyl Chloride Ratio | 1.1:1 to 1.2:1 |
| Rate of Addition | Slow, dropwise addition of sulfonyl chloride. |
| Base | Use a weak or sterically hindered base (e.g., Pyridine, 2,6-Lutidine). |
Issue 3: Presence of Unreacted this compound
Incomplete conversion can occur, especially with less reactive amines.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period if necessary.
-
Gentle Heating: For unreactive amines, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Use a More Effective Base: A slightly stronger base might be necessary to facilitate the reaction with less nucleophilic amines, but be mindful of the increased risk of di-sulfonylation.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 mmol) and a suitable base (e.g., pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Reaction pathways in sulfonamide synthesis.
Technical Support Center: Purification of 3,5-Dibromobenzene-1-sulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurity is often the hydrolysis product, 3,5-dibromobenzenesulfonic acid. This can form if the compound is exposed to water or atmospheric moisture. Other potential impurities can include unreacted starting materials or byproducts from the synthesis, such as incompletely brominated or sulfonated species.
Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?
A2: Oiling out can occur if the solution is supersaturated or if impurities are inhibiting crystal formation. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, adding a seed crystal of pure this compound can initiate crystallization. If these methods fail, you may need to re-dissolve the material and attempt the crystallization again, possibly with a different solvent system.
Q3: After purification, my product still shows a broad melting point range. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities. The most common impurity is the corresponding sulfonic acid due to hydrolysis.[1][2][3] It is also possible that residual solvent is trapped in the crystal lattice. Ensure the product is thoroughly dried under vacuum. If impurities are still suspected, a second purification step, such as column chromatography or another recrystallization, may be necessary.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, flash column chromatography is a suitable method for purification.[4] However, sulfonyl chlorides can be sensitive to silica gel and may degrade if left on the column for extended periods. It is advisable to use a less acidic stationary phase like deactivated silica gel or to run the column quickly.
Q5: My purified product is discolored (e.g., yellow or brown). How can I remove the color?
A5: Discoloration is often due to minor, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities.[5] After a brief heating period with the charcoal, it can be removed by hot filtration through a fluted filter paper or a pad of celite before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration. | Select a solvent or solvent system in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.[5] Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystal formation. |
| Product Hydrolyzes During Workup | Exposure to water or basic conditions for an extended period.[1][2][3] | Minimize contact with water during the workup. Use cold water for washing and perform separations as quickly as possible.[1] Avoid strong bases; if a basic wash is needed for purification, use a mild base like sodium bicarbonate and limit the contact time. |
| Co-elution of Impurities During Column Chromatography | The solvent system does not provide adequate separation. The column was overloaded with the crude product. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities.[6] Reduce the amount of crude material loaded onto the column.[7] Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[7] |
| Streaking on TLC Plate | The compound is highly polar or acidic. The spotting solution is too concentrated. | Add a small amount of acetic acid to the eluent to suppress the ionization of acidic impurities. Dilute the sample before spotting it on the TLC plate. |
| Crystals Do Not Form Upon Cooling | The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization. | If too much solvent was added, carefully evaporate some of it to increase the concentration. Try adding a seed crystal or scratching the flask to induce crystallization. If these fail, an alternative purification method like column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of crude this compound that is a solid.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of hexanes and ethyl acetate. The ideal ratio should be determined on a small scale. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is useful if recrystallization is ineffective or if multiple impurities are present.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will show the desired product with an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow for Purification
Caption: General workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification [chem.rochester.edu]
Removing unreacted amine from 3,5-Dibromobenzene-1-sulfonyl chloride reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzene-1-sulfonyl chloride reactions, with a specific focus on the removal of unreacted amines during the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted amine from my reaction mixture after synthesizing a sulfonamide?
The most common and effective method is an acidic wash during the workup procedure.[1][2][3] By washing the organic layer containing your product with a dilute aqueous acid, such as 1M HCl, the basic amine will be protonated.[2][3] This forms a water-soluble ammonium salt which will then partition into the aqueous layer, effectively separating it from your desired sulfonamide product that remains in the organic layer.[2][3]
Q2: Are there alternative methods to an acidic wash for removing unreacted amines?
Yes, an alternative method involves washing the organic layer with a 10% aqueous copper (II) sulfate solution.[2][3] The copper ions form a complex with the amine, which is soluble in the aqueous layer and often results in a color change (the aqueous layer turns purple), indicating the removal of the amine.[2][3] This method is particularly useful if your product is sensitive to acid.[2][3]
Q3: How can I confirm that all the unreacted amine has been removed?
You can monitor the removal of the amine by using Thin Layer Chromatography (TLC). Spot the organic layer on a TLC plate before and after the acidic wash. The spot corresponding to the amine should disappear or significantly diminish after the wash. Additionally, if using the copper sulfate method, you can continue washing until no further color change is observed in the aqueous layer.[2]
Q4: What is a standard workup procedure for a reaction involving this compound and an amine?
A typical workup involves quenching the reaction, followed by a series of washes. After stopping the reaction, the mixture is typically diluted with an organic solvent and washed sequentially with 1M HCl to remove the unreacted amine, water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.[4] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[4]
Q5: My desired sulfonamide product seems to be somewhat water-soluble. How can I prevent its loss during the aqueous wash?
To minimize the loss of a polar product into the aqueous layer, you can use a saturated sodium chloride solution (brine) for the washes instead of plain water.[5] This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.[6] Additionally, you can back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent amine spot on TLC after acidic wash. | Insufficient acid used for the wash. | Repeat the wash with 1M HCl. Ensure thorough mixing in the separatory funnel. For larger amounts of amine, multiple washes may be necessary.[2][3] |
| The amine is very non-polar and has low solubility in the aqueous acidic solution. | Increase the volume of the aqueous acid wash. Alternatively, consider using the copper sulfate wash method.[2] | |
| Formation of an emulsion during the workup. | The reaction mixture is too concentrated, or vigorous shaking is causing the emulsion. | Add more of both the organic and aqueous phases to dilute the mixture. Instead of vigorous shaking, gently invert the separatory funnel multiple times. Adding brine can also help to break up emulsions.[5] |
| Low yield of the final sulfonamide product. | The product may have been partially hydrolyzed during the workup. | Ensure that any basic washes (e.g., with sodium bicarbonate) are not too concentrated or in contact with the product for an extended period, especially if the sulfonamide is susceptible to hydrolysis. |
| The product is partially soluble in the aqueous layers. | Perform back-extraction of all aqueous layers with the organic solvent to recover any dissolved product. Use brine for washes to reduce the solubility of the organic product in the aqueous phase.[5][6] | |
| The final product is still impure after workup. | The workup alone may not be sufficient to remove all impurities. | Further purification by recrystallization or flash column chromatography on silica gel is often necessary to obtain a highly pure sulfonamide.[4][7] |
Experimental Protocol: Workup for Sulfonamide Synthesis
This protocol outlines a general procedure for the extractive workup to remove unreacted amine and other impurities from a reaction mixture after the synthesis of a sulfonamide from this compound.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water to quench any remaining reactive species.
-
-
Solvent Extraction:
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Acidic Wash (Amine Removal):
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Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
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Allow the layers to separate completely.
-
Drain the lower aqueous layer.
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Repeat the 1M HCl wash if TLC analysis of the organic layer indicates the presence of residual amine.
-
-
Neutralizing Wash:
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated.
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Separate and discard the aqueous layer.
-
-
Brine Wash:
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Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the majority of the dissolved water.
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Separate and discard the aqueous layer.
-
-
Drying and Concentration:
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Transfer the organic layer to an Erlenmeyer flask.
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Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
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Filter the solution to remove the drying agent.
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Concentrate the filtrate using a rotary evaporator to yield the crude sulfonamide product.
-
-
Further Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[4]
-
Workflow for Unreacted Amine Removal
Caption: Workflow for the removal of unreacted amine via acidic wash.
References
Technical Support Center: Optimizing Coupling Reactions of 3,5-Dibromobenzene-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature and other conditions for coupling reactions involving 3,5-Dibromobenzene-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common palladium-catalyzed cross-coupling reactions applicable to this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of derivatives.
Q2: How does the reactivity of the sulfonyl chloride group compare to the bromine atoms in these coupling reactions?
A2: The reactivity order in palladium-catalyzed cross-coupling reactions is generally Ar-I > Ar-Br > Ar-Cl > Ar-OTf. The reactivity of the C-S bond in the sulfonyl chloride group can be comparable to or less than that of the C-Br bonds, depending on the specific reaction conditions, catalyst, and ligands used. It is possible to selectively react at the C-Br positions while leaving the sulfonyl chloride group intact, or to have the sulfonyl chloride group itself participate in the coupling reaction, often with desulfonylation. Careful optimization of reaction conditions is crucial for achieving the desired selectivity.
Q3: What is the typical temperature range for these coupling reactions?
A3: The optimal temperature can vary significantly based on the specific coupling reaction, catalyst system, and substrates.
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Suzuki-Miyaura Coupling: Often performed at temperatures ranging from room temperature to 120 °C. A common starting point is around 80-100 °C.[1][2]
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Heck Reaction: Typically requires higher temperatures, often in the range of 80 °C to 140 °C.[3][4]
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Sonogashira Coupling: Can often be carried out at milder conditions, from room temperature to around 60 °C, although some systems may require heating up to 100 °C.[5][6]
Q4: What are the key factors to consider when optimizing the reaction temperature?
A4: When optimizing the reaction temperature, consider the following:
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Reaction Rate: Higher temperatures generally increase the reaction rate.
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Catalyst Stability: The chosen palladium catalyst and ligands must be stable at the reaction temperature to avoid decomposition and loss of activity.
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Side Reactions: Elevated temperatures can lead to an increase in side reactions such as homocoupling, dehalogenation, or decomposition of starting materials and products.
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Substrate Stability: Ensure that your coupling partner and the product are stable at the chosen temperature.
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Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Systematically screen a range of temperatures (e.g., in 10-20 °C increments) to find the optimum. Start with milder conditions and gradually increase the temperature. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling to avoid exposure to air and moisture, especially for air-sensitive catalysts. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and interdependent. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF, THF/water mixtures). Ensure solvents are anhydrous where required.[1] |
| Poor Quality of Reagents | Use high-purity this compound and coupling partner. Boronic acids, for instance, can dehydrate to form unreactive boroxines. |
| Oxygen Contamination | Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired coupling. |
| Incorrect Palladium to Ligand Ratio | Optimize the ratio of the palladium precursor to the phosphine ligand. An excess of ligand can sometimes suppress side reactions. |
| Prolonged Reaction Time | Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to prevent product degradation or the formation of byproducts. |
| Base is Too Strong or Too Weak | A base that is too strong can promote side reactions, while a base that is too weak may result in a sluggish reaction, allowing more time for side reactions to occur. Screen different bases. |
Data Presentation: Illustrative Temperature Optimization
The following tables provide illustrative data on how reaction temperature can affect the yield of coupling reactions. This data is based on typical trends observed for similar aryl halides and sulfonyl chlorides and should be used as a starting point for optimization.
Table 1: Illustrative Temperature Optimization for Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Observations |
| 1 | Room Temp. | 24 | < 10 | Very slow reaction, mostly starting material. |
| 2 | 60 | 12 | 45 | Moderate conversion. |
| 3 | 80 | 8 | 85 | Good yield, clean reaction. |
| 4 | 100 | 6 | 92 | Faster reaction, slight increase in impurities. |
| 5 | 120 | 4 | 88 | Faster reaction, but noticeable increase in homocoupling and decomposition products.[1] |
Table 2: Illustrative Temperature Optimization for Heck Coupling
| Entry | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Observations |
| 1 | 80 | 24 | 25 | Sluggish reaction. |
| 2 | 100 | 18 | 65 | Good conversion. |
| 3 | 120 | 12 | 88 | Optimal yield and reaction time. |
| 4 | 140 | 8 | 82 | Faster reaction but increased side products.[3] |
Table 3: Illustrative Temperature Optimization for Sonogashira Coupling
| Entry | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Observations |
| 1 | Room Temp. | 12 | 75 | Good yield under mild conditions. |
| 2 | 40 | 6 | 90 | Faster reaction with excellent yield. |
| 3 | 60 | 4 | 95 | Optimal conditions. |
| 4 | 80 | 2 | 85 | Rapid reaction, but some alkyne homocoupling (Glaser coupling) observed.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).
-
Solvent Addition: Add a dry, degassed polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) under an inert atmosphere.[7]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a degassed solvent such as THF or DMF (5 mL).
-
Reagent Addition: Add a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol), which can also serve as a co-solvent. Then, add the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).[5]
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: General troubleshooting workflow for optimizing coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Stability and storage conditions for 3,5-Dibromobenzene-1-sulfonyl chloride
This technical support guide provides essential information on the stability, storage, and handling of 3,5-Dibromobenzene-1-sulfonyl chloride for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere.[1] It is crucial to protect the compound from moisture.
Q2: How stable is this compound at room temperature?
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride group is susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid. This is a common characteristic of sulfonyl chlorides.
Q4: What are the signs of degradation?
Degradation of this compound may not be visually apparent initially. However, a decrease in assay purity over time is a clear indicator. For reactions, poor yields or the presence of unexpected byproducts, such as the corresponding sulfonic acid, can suggest that the starting material has degraded.
Q5: Is this compound sensitive to light?
While specific data on photosensitivity is limited, it is good laboratory practice to store all reactive chemical intermediates in opaque or amber containers to minimize potential light-induced degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in sulfonylation reaction | Degradation of the sulfonyl chloride due to improper storage (moisture exposure). | Use a fresh bottle of the reagent or a recently opened one that has been stored correctly under an inert atmosphere and refrigerated. Ensure all reaction glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction results | Partial degradation of the sulfonyl chloride, leading to variable purity. | Before use, it is advisable to assess the purity of the sulfonyl chloride, especially if the container has been opened multiple times. Consider purifying the reagent if its purity is questionable. |
| Formation of a sulfonic acid byproduct | Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction solvent or on the glassware. | Use anhydrous solvents for the reaction. Dry all glassware in an oven before use. Handle the sulfonyl chloride quickly in a dry, inert atmosphere to minimize exposure to ambient moisture. |
| Solid material appears clumped or sticky | The product has been exposed to moisture, leading to some hydrolysis. | While the material may still be usable for some applications, the purity is compromised. For sensitive reactions, it is best to use a fresh, uncontaminated supply. |
Stability and Storage Summary
| Parameter | Recommendation | Notes |
| Storage Temperature | 2-8°C[1] | Refrigeration is critical for long-term stability. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1] | Essential to prevent hydrolysis from ambient moisture. |
| Moisture | Highly sensitive. | Hydrolyzes to the corresponding sulfonic acid. Avoid all contact with water. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and alcohols. | Reacts readily with nucleophiles. |
Experimental Workflow: Sulfonamide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide using this compound and a primary amine. This type of reaction is a common application for this class of compounds.
Caption: A typical workflow for the synthesis of a sulfonamide.
References
Technical Support Center: Troubleshooting Sulfonylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing sulfonylation reactions. Below you will find a comprehensive guide in a question-and-answer format to address common issues leading to low conversion rates, as well as frequently asked questions regarding reaction optimization.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in sulfonylation reactions can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question 1: My sulfonylation reaction has a low conversion rate. What are the most common causes?
Answer: Low conversion in sulfonylation reactions is a frequent challenge. The primary culprits often involve the quality and reactivity of the starting materials and reagents, suboptimal reaction conditions, and the presence of impurities. Key areas to investigate include:
-
Substrate Reactivity: The electronic and steric properties of the substrate (alcohol or amine) significantly impact its nucleophilicity and, consequently, the reaction rate. Sterically hindered substrates may react sluggishly.[1][2]
-
Sulfonylating Agent Quality: Sulfonyl chlorides can degrade over time, especially if exposed to moisture, leading to reduced reactivity.[3][4] It is crucial to use a fresh or properly stored sulfonylating agent.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl byproduct and can also influence the reaction rate and selectivity.[5][6][7]
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition.[8][9]
-
Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.[10]
-
Presence of Water: Water can react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and reducing the amount of reagent available for the desired reaction.[8][11]
Question 2: I suspect my sulfonyl chloride has degraded. How can I check its quality and what are the alternatives?
Answer: Degradation of the sulfonyl chloride is a common cause of low yields.
Assessing Quality:
-
Appearance: A fresh sulfonyl chloride should be a clear liquid or a crystalline solid. Discoloration or fuming upon opening the bottle can indicate decomposition.
-
Titration: The purity of the sulfonyl chloride can be determined by titration.
-
Spectroscopy: ¹H NMR spectroscopy can be used to check for the presence of the corresponding sulfonic acid, a common degradation product.
Alternatives and Mitigation:
-
Use Fresh Reagent: The most straightforward solution is to use a new bottle of the sulfonylating agent.[9]
-
Purification: Distillation or recrystallization can be used to purify older sulfonyl chlorides, but this should be done with caution as some are thermally unstable.[12]
-
Alternative Sulfonylating Agents: Consider using sulfonyl anhydrides, which are often more reactive than the corresponding chlorides.
Question 3: How do I choose the optimal base for my sulfonylation reaction?
Answer: The choice of base is crucial and depends on the substrate and the desired outcome.
-
Pyridine and Triethylamine (Et₃N): These are the most commonly used bases. Pyridine is generally a good choice for sulfonylation of alcohols and amines.[13] Triethylamine is a stronger, non-nucleophilic base that is also widely used.[7]
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst often used in conjunction with a stoichiometric base like triethylamine.[14][15][16][17] It is particularly useful for the sulfonylation of sterically hindered or poorly nucleophilic substrates.[14] The mechanism involves the formation of a highly reactive sulfonyl-DMAP intermediate.[14]
-
Sterically Hindered Bases: For substrates prone to side reactions, sterically hindered bases like 2,6-lutidine or diisopropylethylamine (Hünig's base) can be beneficial.[7]
The following table summarizes the characteristics of common bases used in sulfonylation reactions:
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Cases |
| Pyridine | 5.25 | Weakly nucleophilic, good solvent. | General purpose sulfonylation of alcohols and amines. |
| Triethylamine (Et₃N) | 10.75 | Strong, non-nucleophilic base. | Widely used, often in combination with a catalyst. |
| 4-DMAP | 9.70 | Highly effective nucleophilic catalyst. | Catalytic amounts with a stoichiometric base for challenging substrates.[14][15][16] |
| 2,6-Lutidine | 6.65 | Sterically hindered, non-nucleophilic. | Minimizes side reactions with sensitive substrates. |
| DIPEA (Hünig's Base) | 10.7 | Sterically hindered, non-nucleophilic. | Similar applications to 2,6-lutidine. |
Question 4: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: Side product formation is a common issue that can be addressed by carefully controlling the reaction conditions.
-
Di-sulfonylation of Primary Amines: Primary amines can sometimes undergo a second sulfonylation to form a di-sulfonylated product. To minimize this, use a slight excess of the amine and add the sulfonyl chloride slowly at a low temperature.[7]
-
Formation of Diaryl Sulfones: In the sulfonation of aromatic compounds, diaryl sulfone formation can occur, especially at higher temperatures.[8] Maintaining the lowest feasible reaction temperature can minimize this side reaction.[8]
-
Elimination Reactions: In the presence of a strong base, some substrates may undergo elimination reactions. Using a weaker or sterically hindered base can mitigate this.
The following diagram illustrates a general troubleshooting workflow for low conversion rates:
Caption: A workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in sulfonylation reactions?
A1: 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst in sulfonylation reactions.[14][15] It reacts with the sulfonyl chloride to form a reactive sulfonyl-DMAP intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol or amine than the sulfonyl chloride itself, thereby accelerating the reaction. DMAP is particularly beneficial for the sulfonylation of sterically hindered or electronically deactivated substrates.[14]
The catalytic cycle of DMAP in sulfonylation is illustrated below:
Caption: Catalytic cycle of DMAP in sulfonylation reactions.
Q2: Can steric hindrance in my substrate lead to low yields?
A2: Yes, steric hindrance in either the nucleophile (alcohol or amine) or the sulfonylating agent can significantly reduce the reaction rate and overall yield.[1][2] The bulky groups can physically block the approach of the reacting species. For sterically hindered substrates, you may need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a highly active catalyst like DMAP.[1][14]
Q3: How does the choice of solvent affect the sulfonylation reaction?
A3: The solvent can have a profound impact on the reaction's success. A suitable solvent should:
-
Dissolve all reactants: Poor solubility of any component can lead to a heterogeneous mixture and slow reaction rates.
-
Be inert: The solvent should not react with the sulfonylating agent or other reagents.
-
Have an appropriate polarity: The polarity of the solvent can influence the reaction mechanism and the stability of any charged intermediates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[10]
The following table provides a comparison of commonly used solvents for sulfonylation:
| Solvent | Dielectric Constant | Properties | Common Applications |
| Dichloromethane (DCM) | 9.1 | Good for dissolving a wide range of organic compounds, volatile. | General purpose, especially for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, can coordinate with cations. | Good for reactions involving organometallic reagents. |
| Acetonitrile | 37.5 | Polar aprotic, good for dissolving salts. | Can be effective for certain transformations.[10] |
| Pyridine | 12.4 | Acts as both a solvent and a base. | Convenient when pyridine is also the desired base. |
Q4: My reaction is reversible. How can I drive it to completion?
A4: While many sulfonylation reactions with sulfonyl chlorides are effectively irreversible due to the formation of a stable chloride salt with the base, some sulfonation reactions, particularly aromatic sulfonations with sulfuric acid, are reversible.[8] To drive the equilibrium towards the product, you can:
-
Remove a byproduct: For example, in aromatic sulfonation, removing water as it is formed will push the reaction forward.[8]
-
Use an excess of a reagent: Using an excess of the sulfonating agent can also favor product formation.[8]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Alcohol
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Purify solvents by standard methods if necessary.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and the chosen solvent (e.g., dichloromethane).
-
Add the base (e.g., triethylamine, 1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the sulfonyl chloride (1.2 eq.) in a small amount of the reaction solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (typically 2-16 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Protocol 2: Troubleshooting by Catalyst Screening
-
Parallel Reaction Setup:
-
Set up several small-scale reactions in parallel in vials, each with the same amount of substrate, sulfonylating agent, and solvent.
-
-
Varying Catalysts and Bases:
-
To each vial, add a different base or catalyst system. For example:
-
Vial 1: Triethylamine (1.5 eq.)
-
Vial 2: Pyridine (1.5 eq.)
-
Vial 3: Triethylamine (1.5 eq.) + DMAP (0.1 eq.)
-
Vial 4: 2,6-Lutidine (1.5 eq.)
-
-
-
Execution and Analysis:
-
Run all reactions under the same conditions (temperature, time).
-
After the designated reaction time, quench a small aliquot from each vial and analyze by TLC or LC-MS to determine the relative conversion rates.
-
-
Scale-up:
-
Based on the results, scale up the reaction using the optimized catalyst and base system.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asiachmical.com [asiachmical.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. cbijournal.com [cbijournal.com]
- 14. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1-sulfonyl Chloride Products
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the recrystallization of products derived from 3,5-Dibromobenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing products of this compound?
The primary goal of recrystallization is to purify the solid products, typically sulfonamides, formed from the reaction of this compound with an amine. This process removes unreacted starting materials, by-products, and other impurities by leveraging differences in solubility between the desired compound and contaminants in a chosen solvent system.
Q2: How do I select an appropriate solvent for the recrystallization of my 3,5-dibromobenzenesulfonamide derivative?
The ideal solvent is one in which your target compound has high solubility at an elevated temperature and low solubility at room temperature or below.[1] A general guideline is to test a range of solvents with varying polarities. For aromatic sulfonamides, common solvent systems include alcohol-water mixtures (e.g., ethanol/water), or a combination of a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and an anti-solvent in which it is poorly soluble (like hexane or heptane).[2][3] Small-scale solubility tests are crucial to identify the optimal solvent or solvent pair for your specific product.[4]
Q3: What are the common impurities that this recrystallization protocol aims to remove?
Common impurities can include unreacted this compound, the starting amine, and by-products from the sulfonyl chloride synthesis or the sulfonamide formation. A significant impurity can be the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride, which is more polar and can often be removed effectively through recrystallization.[5][6]
Q4: My purified product is still showing some color. What can I do?
If your final product has a persistent color, it may be due to highly colored impurities. Treating the hot solution with a small amount of activated charcoal before the filtration step can help adsorb these impurities.[4] Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of your product. The solution is cooling too rapidly. High concentration of impurities is depressing the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly.[4] Consider using a different solvent system with a lower boiling point. |
| No crystals form, even after cooling. | Too much solvent was used, and the solution is not supersaturated. The solution is too pure and lacks nucleation sites. | Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2][7] Scratch the inside of the flask with a glass rod to create nucleation sites.[4][8] Add a "seed crystal" of the pure product to induce crystallization.[2][4] |
| The recrystallization yield is very low. | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for dissolution.[2][8] Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[4] Cool the solution in an ice bath to minimize solubility and maximize crystal formation. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor.[2] |
| Crystals form too quickly. | The solution is highly supersaturated. | Reheat the solution and add a small amount of extra solvent to reduce the saturation level. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[7] |
Experimental Protocol: Recrystallization of a 3,5-Dibromobenzenesulfonamide Derivative
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests with your specific product.
1. Solvent Selection:
-
Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane, water) to each tube at room temperature to assess solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent to check for solubility at higher temperatures.
-
The ideal single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, find a "good" solvent that dissolves the compound at room temperature and a "bad" (or anti-solvent) in which the compound is insoluble.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent for a two-solvent system) to just dissolve the entire solid. This should be done on a hot plate with gentle heating and stirring.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used for decolorization, a hot gravity filtration is necessary.
-
Preheat a second Erlenmeyer flask and a stemless glass funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to remove the insoluble materials.
4. Crystallization:
-
Single Solvent: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.
-
Two-Solvent System: To the hot solution in the "good" solvent, add the "bad" solvent dropwise with swirling until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
5. Isolation and Drying of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and dry them further in a desiccator or a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Qualitative Solubility of Aromatic Sulfonamides in Common Solvents
| Solvent | Polarity | General Solubility Characteristics |
| Water | High | Generally insoluble, but can be used as an anti-solvent with a polar organic solvent. |
| Ethanol/Methanol | High | Often soluble when hot, with decreasing solubility upon cooling. Good for single-solvent recrystallization or as the "good" solvent in a pair. |
| Acetone | Intermediate | Good solvent for many organic compounds; often used in combination with a non-polar anti-solvent. |
| Ethyl Acetate | Intermediate | A versatile solvent, can be used as a single solvent or in a pair. |
| Dichloromethane | Intermediate | Often dissolves sulfonamides at room temperature; commonly used as the "good" solvent with an anti-solvent like hexane. |
| Toluene | Low | May dissolve non-polar sulfonamides when hot. |
| Hexane/Heptane | Low | Generally insoluble; frequently used as an anti-solvent. |
Note: This table provides general guidance. Experimental verification of solubility for your specific compound is essential.
Visualization
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
References
Technical Support Center: Managing Exothermic Reactions with 3,5-Dibromobenzene-1-sulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzene-1-sulfonyl chloride and other sulfonyl chlorides. It provides troubleshooting guidance and frequently asked questions (FAQs) to help manage the exothermic nature of reactions involving these compounds, ensuring both safety and optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and other sulfonyl chlorides?
A1: this compound, like other sulfonyl chlorides, is a reactive and corrosive compound. The main hazards include:
-
Reactivity with Water: Sulfonyl chlorides react exothermically with water, moisture, and other nucleophiles like alcohols and amines.[1][2][3] This reaction can be vigorous and produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][3]
-
Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1]
-
Thermal Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, and oxides of sulfur.[1][4]
Q2: What immediate steps should I take if I observe a sudden, uncontrolled temperature increase (a runaway reaction)?
A2: A runaway reaction is a critical safety hazard. Your immediate priorities are to ensure your safety and bring the reaction under control.
-
Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride or the nucleophile.[5]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[5]
-
Ensure Vigorous Stirring: Proper agitation helps to dissipate heat and prevent localized hot spots.[5]
-
Emergency Quenching: If the temperature continues to rise, and you have a pre-planned and tested quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[5]
Q3: My reaction mixture is developing a significant color, and the final product is impure. How is this related to the exotherm?
A3: Poor control of the reaction exotherm is a common cause of impurity formation and color development.[5]
-
Byproduct Formation: High localized temperatures can promote side reactions, leading to the formation of undesired byproducts.[5]
-
Thermal Decomposition: The reactants, intermediates, or the final product may decompose at elevated temperatures, creating a complex mixture of impurities.[5]
-
Oxidation: High temperatures can sometimes promote oxidative side reactions that produce colored compounds.[5]
Troubleshooting Guides
Issue 1: Difficulty in Maintaining a Stable Low Temperature During Reagent Addition
-
Potential Cause 1: Reagent Addition is Too Fast. The rate of heat generation is exceeding the heat removal capacity of your cooling system.
-
Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise and controlled addition.[5]
-
-
Potential Cause 2: Inadequate Cooling. The cooling bath may not be sufficient for the scale of your reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (see Table 1), or a mechanical chiller. Ensure good surface contact between the reaction vessel and the cooling medium.[5]
-
-
Potential Cause 3: Poor Mixing. Inefficient stirring can lead to localized hot spots.
-
Solution: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.[5]
-
Issue 2: The Quenching Process is Generating Excessive Heat and Gas
-
Potential Cause: Quenching is Too Rapid. The hydrolysis of unreacted sulfonyl chloride is exothermic and, if a carbonate base is used, will generate carbon dioxide gas.[1]
-
Solution: Perform the quench by slowly adding the reaction mixture to a cold, vigorously stirred quenching solution (e.g., ice-cold saturated sodium bicarbonate).[1] Never add the quenching solution directly to the reaction mixture in an uncontrolled manner.
-
Quantitative Data Summary
Table 1: Common Cooling Baths for Exothermic Reactions
| Cooling Bath Composition | Typical Temperature Range (°C) | Notes |
| Ice/Water | 0 to 5 | Most common and accessible. |
| Ice/Salt (NaCl) | -20 to -10 | Effective for lower temperature requirements. |
| Dry Ice/Acetone | -78 | Use with caution due to the flammability of acetone. |
| Dry Ice/Isopropanol | -77 | A less flammable alternative to acetone. |
Table 2: Recommended Quenching Agents for Sulfonyl Chlorides
| Quenching Agent | Purpose | Cautions |
| Ice/Water | Hydrolyzes the sulfonyl chloride to the sulfonic acid. | The reaction is exothermic and produces HCl. Ensure adequate cooling. |
| Saturated Sodium Bicarbonate Solution | Neutralizes the resulting acids (sulfonic and HCl). | The reaction produces CO2 gas, which can cause foaming and pressure buildup. Add slowly.[1] |
| Dilute Sodium Hydroxide Solution | Neutralizes acids. | Can be highly exothermic. Use with extreme caution and pre-cooling. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol provides a general guideline. Specific conditions should be optimized for each reaction.
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Dissolve this compound (1.05 equivalents) in the same anhydrous solvent in the dropping funnel.
-
-
Reaction:
-
Cool the solution in the flask to 0 °C using an ice/water bath.
-
Begin vigorous stirring.
-
Add the this compound solution dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
-
Workup and Quenching:
-
Prepare a separate beaker with crushed ice and a saturated solution of sodium bicarbonate.
-
Slowly pour the reaction mixture into the beaker with vigorous stirring.
-
Allow the mixture to stir for 15-30 minutes to ensure complete quenching of any unreacted sulfonyl chloride.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup.
-
Visualizations
Caption: Workflow for a controlled exothermic sulfonylation reaction.
References
Technical Support Center: 3,5-Dibromobenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dibromobenzene-1-sulfonyl chloride. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound, like other aromatic sulfonyl chlorides, are hydrolysis, thermal decomposition, and photolytic decomposition. Hydrolysis is often the most significant pathway in the presence of water or atmospheric moisture.
Q2: How does water affect the stability of this compound?
A2: Water reacts with this compound in a process called hydrolysis, converting it to the corresponding 3,5-dibromobenzenesulfonic acid and hydrochloric acid.[1] This reaction is a common cause of sample degradation and can affect the yield and purity of reactions where the sulfonyl chloride is a reactant. The low solubility of aryl sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis.[2]
Q3: At what temperatures does this compound start to decompose?
Q4: Is this compound sensitive to light?
A4: Aromatic sulfonyl chlorides can be sensitive to ultraviolet (UV) light, which can induce photolytic decomposition.[3] This process may involve the homolytic cleavage of the S-Cl bond to generate sulfonyl radicals. To ensure the stability of the compound, it is advisable to store it in amber-colored vials or in the dark.
Q5: What are the expected decomposition products of this compound?
A5: The primary decomposition products depend on the pathway:
-
Hydrolysis: 3,5-dibromobenzenesulfonic acid and hydrochloric acid.
-
Thermal Decomposition: Depending on the mechanism, products could include 3,5-dibromochlorobenzene (via desulfonation), sulfur dioxide, and other rearrangement or fragmentation products.[1]
-
Photolytic Decomposition: This pathway can generate 3,5-dibromophenylsulfonyl radicals, which can then lead to a variety of products through subsequent reactions.
Troubleshooting Guides
Issue 1: Low yield or incomplete reaction when using this compound as a reactant.
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material due to hydrolysis. | Ensure the reagent is stored under anhydrous conditions (e.g., in a desiccator, under an inert atmosphere). Use freshly opened or properly stored material. Consider purifying the sulfonyl chloride before use if it has been stored for an extended period. |
| Reaction solvent contains residual water. | Use anhydrous solvents for the reaction. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves, distillation over a drying agent). |
| Reaction temperature is too high, leading to thermal decomposition. | Conduct the reaction at the recommended temperature. If no recommendation is available, consider running the reaction at a lower temperature. |
| The reagent is sensitive to the reaction conditions (e.g., pH). | Buffer the reaction mixture if appropriate to maintain a pH that is optimal for the desired reaction and minimizes decomposition. |
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride. | The presence of 3,5-dibromobenzenesulfonic acid can be confirmed by analytical techniques such as LC-MS or NMR. To avoid this, follow the steps outlined in Issue 1 for preventing hydrolysis. |
| Thermal decomposition. | If the reaction is run at elevated temperatures, byproducts such as 3,5-dibromochlorobenzene may be formed. Analyze the reaction mixture for such byproducts. If present, optimize the reaction temperature. |
| Photolytic decomposition. | If the reaction is exposed to light, radical-derived byproducts may form. Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
Issue 3: Inconsistent results between batches of this compound.
| Possible Cause | Troubleshooting Step |
| Varying purity of the starting material. | Characterize each new batch of the reagent by analytical methods such as melting point, NMR, or HPLC to confirm its identity and purity before use. |
| Improper storage leading to degradation. | Implement strict storage protocols. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. |
Decomposition Pathways
The following diagrams illustrate the primary decomposition pathways of this compound.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by HPLC
This protocol outlines a general method to quantify the rate of hydrolysis of this compound in a given solvent system.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a dry, inert solvent (e.g., acetonitrile).
-
Prepare a stock solution of the expected hydrolysis product, 3,5-dibromobenzenesulfonic acid, of known concentration in the same solvent.
-
Generate a calibration curve for both the sulfonyl chloride and the sulfonic acid by preparing a series of dilutions and analyzing them by HPLC.
-
-
Hydrolysis Experiment:
-
In a thermostated vessel, add a known volume of the solvent system to be tested (e.g., acetonitrile/water mixture).
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to achieve a desired starting concentration.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis by diluting it in a large volume of the dry, inert solvent used for the mobile phase.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) to achieve good separation between the sulfonyl chloride and the sulfonic acid.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of both this compound and 3,5-dibromobenzenesulfonic acid at each time point.
-
Plot the concentration of the sulfonyl chloride versus time to determine the rate of hydrolysis.
-
Quantitative Data
Direct quantitative data for the decomposition of this compound is limited in the literature. However, the following table summarizes kinetic data for the hydrolysis of other aromatic sulfonyl chlorides, which can provide a general understanding of the impact of substituents on reactivity.
| Compound | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzenesulfonyl chloride | Water | 25 | 3.16 x 10⁻³ s⁻¹ | [5] |
| p-Toluenesulfonyl chloride | Water | 25 | 1.48 x 10⁻³ s⁻¹ | [5] |
| p-Nitrobenzenesulfonyl chloride | Water | 25 | 1.82 x 10⁻² s⁻¹ | [5] |
| m-Nitrobenzenesulfonyl chloride | Water | 25 | 1.15 x 10⁻² s⁻¹ | [5] |
Note: The presence of electron-withdrawing groups (like the nitro group) generally increases the rate of hydrolysis, while electron-donating groups (like the methyl group) decrease the rate. The two bromine atoms on this compound are electron-withdrawing, suggesting its rate of hydrolysis is likely faster than that of benzenesulfonyl chloride.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3,5-Dibromobenzene-1-sulfonyl Chloride
For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation of reagents and intermediates is paramount. Benzenesulfonyl chlorides are a critical class of reagents used extensively for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast number of pharmaceuticals. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides invaluable information for confirming the identity and purity of these compounds.
This guide offers a comparative analysis of the ¹H NMR spectrum of 3,5-dibromobenzene-1-sulfonyl chloride against other common sulfonyl chloride reagents. Due to the limited availability of direct experimental spectra for this compound, spectral data for the structurally analogous 1,3-dibromo-5-chlorobenzene is used for prediction. The electronic effects of a sulfonyl chloride group are comparable to that of a chlorine atom, making this a reasonable approximation for the chemical shifts and splitting patterns of the aromatic protons.
Performance Comparison of Aryl Sulfonyl Chlorides by ¹H NMR
The substitution pattern on the benzene ring is the primary determinant of the appearance of the ¹H NMR spectrum for aryl sulfonyl chlorides. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) provide a unique fingerprint for each compound. The strongly electron-withdrawing sulfonyl chloride group generally deshields adjacent protons, shifting their signals downfield.
The following table summarizes the ¹H NMR spectral data for this compound and several common alternatives, recorded in deuterated chloroform (CDCl₃).
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | C₆H₃Br₂ClO₂S | H-2, H-6 | ~7.9 (Predicted) | Doublet (d) | ~1.5 - 2.0 |
| H-4 | ~8.1 (Predicted) | Triplet (t) | ~1.5 - 2.0 | ||
| Benzenesulfonyl chloride | C₆H₅ClO₂S | H-2, H-6 | 7.95 - 8.05 | Multiplet (m) | - |
| H-3, H-4, H-5 | 7.55 - 7.75 | Multiplet (m) | - | ||
| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | H-2, H-6 | 7.78 | Doublet (d) | 8.3 |
| H-3, H-5 | 7.34 | Doublet (d) | 8.1 | ||
| -CH₃ | 2.45 | Singlet (s) | - | ||
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | H-2, H-6 | 7.90 | Doublet (d) | 8.8 |
| H-3, H-5 | 7.79 | Doublet (d) | 8.8 | ||
| Dansyl chloride | C₁₂H₁₂ClNO₂S | Aromatic Hs | 7.18 - 8.55 | Multiplet (m) | - |
| -N(CH₃)₂ | 2.88 | Singlet (s) | - |
Note: Predicted values for this compound are based on data for structurally similar compounds like 1,3-dibromo-5-chlorobenzene and the known electronic effects of the -SO₂Cl group.[1][2] Data for other compounds are from various sources.[3][4][5]
Experimental Protocols
General Protocol for ¹H NMR Spectrum Acquisition
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data for the characterization of sulfonyl chlorides.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sulfonyl chloride compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is commonly used as it is a versatile solvent for many organic compounds.[6]
-
Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0.00 ppm, although modern spectrometers can lock onto the residual solvent signal.[6]
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from spectra obtained on spectrometers operating at frequencies ranging from 300 MHz to 500 MHz.[7][8]
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity and maximize signal resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H spectrum), pulse width, and acquisition time.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or the TMS signal (0.00 ppm).[6]
-
Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Visualizations
Structural Comparison of Analyzed Sulfonyl Chlorides
The following diagram illustrates the chemical structures of the sulfonyl chlorides discussed in this guide, highlighting the key substituent groups that influence their respective ¹H NMR spectra.
Caption: Structural overview of the target and alternative sulfonyl chlorides.
¹H NMR Analysis Workflow
This diagram outlines the standard workflow for analyzing a sulfonyl chloride sample using ¹H NMR spectroscopy, from sample preparation to final data interpretation.
Caption: Standard workflow for sample analysis by ¹H NMR spectroscopy.
References
- 1. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 1H NMR [m.chemicalbook.com]
- 2. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR [m.chemicalbook.com]
- 4. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Comparative Analysis of 13C NMR Chemical Shifts for 3,5-Dibromobenzene-1-sulfonyl chloride and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the predicted and experimental ¹³C NMR chemical shifts for 3,5-Dibromobenzene-1-sulfonyl chloride and structurally related benzenesulfonyl chlorides and brominated benzenes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate structural elucidation and characterization of similar compounds.
Data Presentation: ¹³C NMR Chemical Shift Comparison
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and experimental data for analogous compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | C1 (ipso-SO₂Cl) | C2/C6 (ortho) | C3/C5 (meta/ipso-Br) | C4 (para) | Solvent | Data Source |
| This compound | 145.4 | 130.3 | 123.7 | 139.1 | CDCl₃ | Predicted |
| This compound | 147.2 | 129.0 | 124.5 | 137.9 | CDCl₃ | Predicted |
| Benzenesulfonyl chloride | 143.1 | 128.5 | 127.4 | 136.9 | CDCl₃ | Experimental[1] |
| 4-Bromobenzenesulfonyl chloride | 142.1 | 129.9 | 132.6 | 130.3 | CDCl₃ | Experimental[2] |
| 1,3-Dibromobenzene | 123.2 | 130.3 | 133.5 | 136.9 | CDCl₃ | Experimental[3] |
Note: Predicted values are italicized. The assignments for the predicted spectra are based on established substituent effects.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹³C NMR spectra for the compounds listed.
Sample Preparation:
-
Approximately 20-50 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]
-
The solution is transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
NMR Data Acquisition:
-
Spectrometer: A standard NMR spectrometer operating at a frequency of 75 MHz or 100 MHz for ¹³C nuclei.
-
Technique: A standard one-dimensional ¹³C NMR experiment is performed with proton decoupling.[6]
-
Acquisition Parameters:
-
Spectral Width: Typically set to encompass the expected chemical shift range (e.g., 0-220 ppm).[6]
-
Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[6]
-
Relaxation Delay: A suitable relaxation delay is used to ensure accurate integration if quantitative analysis is required.[6]
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak (CDCl₃ at δ ≈ 77.16 ppm).
Mandatory Visualization
The following diagram illustrates the logical relationship between the carbon atoms of this compound and their expected ¹³C NMR signals.
Caption: Correlation of carbon atoms in this compound with their predicted ¹³C NMR chemical shifts.
References
- 1. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR [m.chemicalbook.com]
- 3. 1,3-Dibromobenzene(108-36-1) 13C NMR [m.chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sc.edu [sc.edu]
A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Dibromobenzene-1-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric analysis of molecules derivatized with 3,5-Dibromobenzene-1-sulfonyl chloride. Derivatization with this reagent is a valuable technique for enhancing the detectability and chromatographic retention of a variety of analytes, particularly amines and phenols, in complex matrices. This document outlines the expected fragmentation patterns, provides generalized experimental protocols, and compares ionization techniques for the analysis of the resulting 3,5-dibromobenzenesulfonamides and 3,5-dibromobenzenesulfonates.
Introduction to Derivatization with this compound
This compound is a chemical reagent used to introduce the 3,5-dibromobenzenesulfonyl group onto nucleophilic functional groups such as primary and secondary amines, and the hydroxyl groups of phenols. This derivatization serves several key purposes in mass spectrometry-based analysis:
-
Increased Molecular Weight: The addition of the bulky 3,5-dibromobenzenesulfonyl group (molecular weight of the modifying group: 298.9 g/mol ) shifts the mass of the analyte to a higher, often less crowded, region of the mass spectrum.
-
Improved Ionization Efficiency: The sulfonyl group can enhance the ionization efficiency of the analyte, particularly in electrospray ionization (ESI).
-
Characteristic Isotopic Pattern: The presence of two bromine atoms creates a distinctive isotopic pattern (due to the nearly equal natural abundance of 79Br and 81Br isotopes), which acts as a signature for identifying derivatized analytes in complex mixtures.
-
Predictable Fragmentation: The sulfonamide or sulfonate bond introduces a site of predictable fragmentation, aiding in structural elucidation.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound derivatives. The two most common techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
| Ionization Technique | Principles | Advantages for this compound Derivatives | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | - Ideal for polar and thermally labile derivatives.- Often produces intact protonated molecules [M+H]+ or deprotonated molecules [M-H]-, simplifying spectral interpretation.- Well-suited for coupling with liquid chromatography (LC-ESI-MS). | - Fragmentation is often limited and may require tandem mass spectrometry (MS/MS) for structural information. |
| Electron Ionization (EI) | A high-energy process where the analyte molecule is bombarded with electrons, leading to ionization and extensive fragmentation. | - Produces detailed fragmentation patterns that can be used for structural elucidation and library matching.- Provides a "fingerprint" mass spectrum. | - The molecular ion may be weak or absent due to extensive fragmentation.- Not suitable for thermally labile or non-volatile compounds. |
Expected Fragmentation Patterns
The fragmentation of 3,5-dibromobenzenesulfonyl derivatives in mass spectrometry is primarily dictated by the cleavage of the sulfur-nitrogen (S-N) bond in sulfonamides or the sulfur-oxygen (S-O) bond in sulfonates.
A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO2), a neutral loss of 64 Da. This is often followed by other fragmentation events.
Table 1: Predicted Major Fragment Ions for a Generic 3,5-Dibromobenzenesulfonamide Derivative (R-NH-SO2-C6H3Br2) in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
| [M+H]+ | [M+H - SO2]+ | Loss of sulfur dioxide |
| [M+H]+ | [C6H3Br2SO2]+ | Cleavage of the S-N bond, forming the 3,5-dibromobenzenesulfonyl cation |
| [M+H]+ | [R-NH2+H]+ | Cleavage of the S-N bond, forming the protonated amine |
| [M+H]+ | [C6H3Br2]+ | Loss of SO2 and the amine moiety |
Note: The exact m/z values will depend on the chemical formula of the 'R' group. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for all bromine-containing fragments.
Experimental Protocols
Below are generalized protocols for the derivatization and subsequent LC-MS analysis of amines and phenols with this compound.
Protocol 1: Derivatization of Amines
-
Sample Preparation: Dissolve the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran).
-
Reagent Preparation: Prepare a solution of this compound in the same solvent.
-
Reaction: Add an excess of the this compound solution and a suitable base (e.g., triethylamine, pyridine) to the analyte solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Quench the reaction by adding a small amount of an amine-containing reagent (e.g., a primary amine) to consume any unreacted sulfonyl chloride.
-
Work-up: Perform a liquid-liquid extraction to purify the derivatized product. For example, dilute the reaction mixture with ethyl acetate and wash sequentially with dilute acid, water, and brine.
-
Analysis: Dry the organic layer, evaporate the solvent, and reconstitute the residue in a suitable solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized Amines
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is common.
-
Ionization: Positive ion mode ESI is generally preferred for sulfonamides.
-
MS/MS Analysis: Use a data-dependent acquisition mode to trigger MS/MS fragmentation of the most intense precursor ions. Key fragmentation events to monitor include the neutral loss of SO2 (64 Da) and the formation of the characteristic 3,5-dibromobenzenesulfonyl cation.
Visualizations
Caption: Experimental workflow for the analysis of derivatized compounds.
Caption: Predicted fragmentation of a 3,5-dibromobenzenesulfonamide.
A Comparative Guide to the FT-IR Spectroscopy of Sulfonamides Derived from 3,5-Dibromobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of N-substituted sulfonamides synthesized from 3,5-dibromobenzene-1-sulfonyl chloride. For comparative purposes, the FT-IR spectral data of the parent benzenesulfonamide is also presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of sulfonamide-based compounds.
Introduction
Sulfonamides are a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a 3,5-dibromophenyl moiety can significantly influence the physicochemical and biological properties of these molecules. FT-IR spectroscopy is a fundamental analytical technique for the characterization of these synthesized compounds, providing critical information about their functional groups and structural integrity. This guide offers a detailed comparison of the expected FT-IR spectral features of N-substituted 3,5-dibromobenzenesulfonamides against the well-characterized spectrum of benzenesulfonamide.
Experimental Protocols
Synthesis of N-Substituted 3,5-Dibromobenzenesulfonamides
A general and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[1]
-
Allow the reaction to warm to room temperature and continue stirring for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the base and any salts.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
FT-IR Spectroscopy
The FT-IR spectra of the synthesized sulfonamides are typically recorded using the KBr pellet method.
Materials:
-
Synthesized sulfonamide sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Grind a small amount of the sulfonamide sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powdered mixture into a pellet press die.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
Record the FT-IR spectrum of the pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
FT-IR Data Comparison
The following table summarizes the characteristic FT-IR absorption bands for key functional groups in N-substituted 3,5-dibromobenzenesulfonamides and benzenesulfonamide. The data for the 3,5-dibromobenzenesulfonamide derivatives are based on established characteristic frequencies for sulfonamides, while the data for benzenesulfonamide is from the NIST Chemistry WebBook.[3]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for N-Substituted 3,5-Dibromobenzenesulfonamides | Benzenesulfonamide Wavenumber (cm⁻¹)[3] | Notes |
| N-H (Secondary Amide) | Stretching | 3300 - 3230 | 3350, 3260 | A single, sharp to moderately broad peak. Its position is sensitive to hydrogen bonding. |
| Aromatic C-H | Stretching | 3100 - 3000 | ~3070 | Typically multiple weak to medium sharp bands. |
| SO₂ | Asymmetric Stretching | 1350 - 1315 | ~1330 | A strong and characteristic absorption band. |
| SO₂ | Symmetric Stretching | 1170 - 1150 | ~1160 | Another strong and characteristic absorption band. |
| S-N | Stretching | 940 - 900 | Not specified | A medium to weak absorption. |
| C-Br | Stretching | 700 - 500 | Not applicable | The presence of two bromine atoms on the phenyl ring will give rise to characteristic absorptions in the fingerprint region. |
| Aromatic C=C | Stretching | 1600 - 1450 | ~1580, 1480, 1450 | Multiple bands of varying intensity. |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | ~750, 690 | The substitution pattern on the benzene ring influences the position of these bands. For 1,3,5-trisubstitution, characteristic bands are expected. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and FT-IR analysis of N-substituted 3,5-dibromobenzenesulfonamides.
Caption: Experimental workflow for the synthesis and FT-IR characterization of N-substituted 3,5-dibromobenzenesulfonamides.
Discussion of FT-IR Spectra
N-H Stretching: For secondary sulfonamides (derived from primary amines), a characteristic N-H stretching vibration is expected in the region of 3300-3230 cm⁻¹. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding. In the solid state (KBr pellet), this peak is often broader than in solution.
SO₂ Stretching: The two most prominent and reliable absorption bands in the FT-IR spectra of sulfonamides are due to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These strong bands typically appear around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The positions of these bands are relatively insensitive to the nature of the N-substituent.
Aromatic Vibrations: The presence of the 3,5-dibromophenyl ring will be evident from several absorptions. Aromatic C-H stretching vibrations are expected as weak to medium bands in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹. The C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹) are particularly diagnostic of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, characteristic absorption patterns are expected in this region.
C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the lower frequency region of the fingerprint range, between 700 and 500 cm⁻¹. The presence of two C-Br bonds in the molecule will likely result in distinct absorptions in this area.
Comparison with Benzenesulfonamide
Benzenesulfonamide, lacking the bromine substituents and having a primary sulfonamide group (-SO₂NH₂), provides a useful baseline for comparison. The primary sulfonamide group in benzenesulfonamide exhibits two N-H stretching bands (asymmetric and symmetric) around 3350 and 3260 cm⁻¹, respectively. This contrasts with the single N-H stretch expected for N-substituted (secondary) 3,5-dibromobenzenesulfonamides. The SO₂ stretching frequencies are in a similar range for both classes of compounds, highlighting that these vibrations are primarily influenced by the S=O double bonds themselves. The aromatic C-H and C=C vibrations will differ due to the different substitution patterns and the electronic effects of the bromine atoms. The absence of C-Br stretching bands in the spectrum of benzenesulfonamide is another key differentiating feature.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized sulfonamides derived from this compound. By analyzing the characteristic absorption bands for the N-H, SO₂, aromatic, and C-Br functional groups, researchers can confirm the successful synthesis and purity of their target compounds. A comparative approach, using a well-characterized alternative like benzenesulfonamide, aids in the confident assignment of these vibrational modes. This guide provides the necessary experimental protocols and spectral data to facilitate such comparisons, ultimately supporting the advancement of research and development in the field of medicinal chemistry.
References
A Comparative Guide to the Reactivity of 3,5-Dibromobenzene-1-sulfonyl Chloride and 3,5-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,5-Dibromobenzene-1-sulfonyl chloride and 3,5-dichlorobenzenesulfonyl chloride. While direct comparative experimental data is limited in publicly available literature, this document offers a theoretical framework for predicting their relative reactivity based on established principles of physical organic chemistry. Furthermore, it furnishes detailed, generalized experimental protocols to enable researchers to conduct their own comparative studies.
Introduction
This compound and 3,5-dichlorobenzenesulfonyl chloride are important reagents in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry and materials science. The reactivity of the sulfonyl chloride functional group is paramount to its synthetic utility. This reactivity is significantly influenced by the nature of the substituents on the aromatic ring. This guide will delve into the factors governing the reactivity of these two dihalogenated benzenesulfonyl chlorides.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties are essential for handling, storage, and designing experimental procedures.
| Property | This compound | 3,5-Dichlorobenzenesulfonyl chloride |
| CAS Number | 39213-20-2[1] | 705-21-5[2][3] |
| Molecular Formula | C₆H₃Br₂ClO₂S[1] | C₆H₃Cl₃O₂S[2][3] |
| Molecular Weight | 334.41 g/mol [1] | 245.51 g/mol [2][3] |
| Appearance | Not specified in search results | White to pale brown solid or crystals[4] |
| Melting Point | Not specified in search results | 32-35 °C[3] |
| Boiling Point | Not specified in search results | Not specified in search results |
| Safety Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation[1] | Causes severe skin burns and eye damage[2][3] |
Theoretical Comparison of Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, and a more positive value corresponds to a stronger electron-withdrawing effect.
For the meta-position, the primary influence of a substituent is its inductive effect. The Hammett constants for meta-chloro (σm-Cl) and meta-bromo (σm-Br) are:
-
σm-Cl = +0.373
-
σm-Br = +0.393
Since both bromine and chlorine are electron-withdrawing groups, they are expected to increase the reactivity of the benzenesulfonyl chloride core compared to the unsubstituted analogue. Based on their Hammett constants, bromine is slightly more electron-withdrawing in the meta position than chlorine. Consequently, it is predicted that This compound will be slightly more reactive towards nucleophiles than 3,5-dichlorobenzenesulfonyl chloride .
This predicted order of reactivity is based on the assumption that the reaction mechanism is sensitive to the electronic effects of the substituents, which is generally the case for nucleophilic attack on the sulfonyl group.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of benzenesulfonyl chlorides with nucleophiles, such as amines (aminolysis) or alcohols/water (solvolysis), typically proceeds through a nucleophilic acyl substitution mechanism. This can be either a concerted (Sɴ2-like) or a stepwise (addition-elimination) pathway. The general mechanism is depicted below.
Caption: Generalized mechanism for the reaction of a sulfonyl chloride with a nucleophile.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of this compound and 3,5-dichlorobenzenesulfonyl chloride, a kinetic study is required. Below are generalized protocols for monitoring the reaction rates of hydrolysis and aminolysis.
Comparative Hydrolysis Kinetics
The rate of hydrolysis can be monitored by measuring the formation of hydrochloric acid, which can be followed by a change in conductivity or by titration.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound and 3,5-dichlorobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone, dioxane) to ensure solubility.
-
Prepare the aqueous reaction medium (e.g., a buffered solution or a specific water/organic solvent mixture).
-
-
Kinetic Run:
-
Thermostat the reaction vessel containing the aqueous medium to a constant temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the reaction vessel with vigorous stirring.
-
Monitor the reaction progress by:
-
Conductivity: Record the change in conductivity of the solution over time using a conductivity meter. The production of ions (H⁺ and Cl⁻) will lead to an increase in conductivity.
-
Titration: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold, immiscible organic solvent). Titrate the aqueous layer with a standardized solution of a base (e.g., NaOH) to determine the concentration of HCl produced.
-
-
-
Data Analysis:
-
For a pseudo-first-order reaction (if water is in large excess), plot ln(C∞ - Ct) versus time, where C is the conductivity or concentration of HCl at time t and C∞ is the value at the completion of the reaction.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this plot.
-
Compare the k' values obtained for the two sulfonyl chlorides under identical conditions to determine their relative reactivity.
-
Comparative Aminolysis Kinetics
The rate of aminolysis can be followed by monitoring the disappearance of the amine reactant or the formation of the sulfonamide product using chromatographic or spectroscopic methods.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the sulfonyl chlorides and a suitable amine nucleophile (e.g., aniline, benzylamine) in an appropriate aprotic solvent (e.g., acetonitrile, THF).
-
-
Kinetic Run:
-
Equilibrate the solutions of the sulfonyl chloride and the amine to the desired reaction temperature in separate vessels.
-
Initiate the reaction by mixing the two solutions.
-
-
Monitoring the Reaction:
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent that stops the reaction and dilutes the sample, or by adding a reagent that reacts with the unreacted sulfonyl chloride).
-
Analyze the quenched samples by a suitable technique:
-
HPLC/GC: Separate and quantify the concentrations of the starting materials and the product.
-
UV-Vis Spectroscopy: If the product or reactant has a distinct chromophore, monitor the change in absorbance at a specific wavelength.
-
-
-
Data Analysis:
-
Determine the rate of reaction by plotting the concentration of a reactant or product versus time.
-
Calculate the second-order rate constant (k₂) from the integrated rate law for a second-order reaction.
-
Compare the k₂ values for the two sulfonyl chlorides to establish their relative reactivity in aminolysis.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a comparative kinetic study.
Caption: A generalized workflow for conducting a comparative kinetic study.
Conclusion
Based on the principles of physical organic chemistry and the Hammett substituent constants, This compound is predicted to be slightly more reactive than 3,5-dichlorobenzenesulfonyl chloride in nucleophilic substitution reactions. This is attributed to the slightly stronger electron-withdrawing inductive effect of bromine compared to chlorine at the meta position, which enhances the electrophilicity of the sulfonyl sulfur.
References
A Comparative Guide to Alternatives for Sulfonamide Synthesis: Moving Beyond 3,5-Dibromobenzene-1-sulfonyl chloride
For decades, the synthesis of sulfonamides, a cornerstone in medicinal chemistry, has been dominated by the reaction of sulfonyl chlorides with primary or secondary amines. While effective, this classical approach, often employing reagents like 3,5-Dibromobenzene-1-sulfonyl chloride, is fraught with challenges, including the use of harsh reagents and the generation of potentially genotoxic intermediates. This guide provides a comprehensive comparison of modern alternatives that offer milder conditions, broader substrate scope, and improved safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
The Classical Approach and Its Limitations
The traditional synthesis of sulfonamides involves the condensation of a sulfonyl chloride with an amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. While straightforward, the preparation of the requisite sulfonyl chlorides can be problematic, often requiring harsh reagents like chlorosulfonic acid.
Modern Alternatives to Sulfonyl Chlorides
Recent advances in synthetic methodology have introduced several innovative strategies that circumvent the limitations of the classical approach. These alternatives can be broadly categorized into the use of more stable sulfonylating agents and the development of catalytic one-pot procedures.
Pentafluorophenyl (PFP) Sulfonate Esters
PFP sulfonate esters have emerged as a stable and versatile alternative to sulfonyl chlorides.[1] While generally less reactive than their sulfonyl chloride counterparts, their stability allows for greater functional group tolerance and ease of handling. Competitive experiments have shown that sulfonyl chlorides are more reactive than PFP sulfonate esters.
Sulfonyl Fluorides
Sulfonyl fluorides offer a unique reactivity profile compared to sulfonyl chlorides. They have shown particular utility in reactions with amines bearing additional functional groups, where sulfonyl chlorides may lead to complex mixtures.[2] Conversely, sulfonyl chlorides tend to be more efficient in reactions with sterically hindered amines. The choice between a sulfonyl fluoride and a sulfonyl chloride can therefore be tailored to the specific substrate.
Catalytic One-Pot Procedures
Catalytic methods represent a paradigm shift in sulfonamide synthesis, offering mild reaction conditions and the ability to construct sulfonamides from readily available starting materials in a single step.
-
Palladium-Catalyzed Synthesis: Palladium catalysis enables the synthesis of sulfonamides from arylboronic acids and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[3] This method demonstrates significant functional group tolerance.[4]
-
Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation of sulfonamides with arylboronic acids provides a greener and more economical approach, often utilizing water as a solvent and avoiding expensive palladium catalysts and phosphine ligands.
-
Nickel-Catalyzed Synthesis: Nickel catalysis has also been successfully employed for the synthesis of sulfinates from aryl and heteroaryl boronic acids using DABSO, which can then be converted to sulfonamides.[5]
Data Presentation: A Comparative Overview
| Method | Sulfonylating Agent/Precursor | Amine/Nucleophile | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Method | p-Toluenesulfonyl chloride | Various amines | Base (e.g., Na2CO3) | Water/Acetone | RT | - | High | [6] |
| PFP Ester Method | p-Tolylpentafluorophenyl sulfonate | 4-Methylbenzylamine | - | - | 0 | - | Low | |
| Sulfonyl Fluoride Method | Aliphatic sulfonyl fluorides | Functionalized amines | - | - | - | - | Good | [1] |
| Palladium-Catalyzed (from Arylboronic Acid) | Arylboronic acid + DABSO | Various amines | Pd(OAc)2 | 1,4-dioxane/MeOH | 80 | 0.5-3 | High | [3] |
| Copper-Catalyzed (from Aryl Halide) | (Hetero)aryl bromides | Primary/secondary sulfonamides | Copper salts + oxalamides | - | 100 | - | Good | [7] |
| Nickel-Catalyzed (from Arylboronic Acid) | Arylboronic acid + DABSO | Various amines | NiBr2·(glyme) + phenanthroline ligand | DMI | 100 | 16 | Good | [5] |
Experimental Protocols
General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride
This procedure is adapted from established methods for the synthesis of sulfonamides.[6]
-
Dissolution: Dissolve the amine-containing drug or amino acid (1 equivalent) in a suitable solvent system (e.g., water/acetone).
-
pH Adjustment: Adjust the pH of the solution to 8-10 using a base solution (e.g., 1 M Na2CO3).
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1 equivalent) to the solution while maintaining the alkaline pH.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture to precipitate the sulfonamide product.
-
Purification: Collect the solid product by filtration and purify by recrystallization.
General Procedure for Palladium-Catalyzed Sulfonamide Synthesis from Arylboronic Acid and DABSO
This procedure is a general representation of the method described in the literature.[3]
-
Reaction Setup: In a reaction vessel, combine the arylboronic acid (1 equivalent), DABSO (1 equivalent), Pd(OAc)2 (5 mol%), and a suitable solvent (e.g., 1:1 1,4-dioxane/MeOH).
-
Sulfination: Heat the reaction mixture at 80 °C for the specified time (e.g., 30 minutes to 3 hours).
-
Amine Addition: Cool the reaction to room temperature and add the desired amine (1.2 equivalents) and a base (e.g., triethylamine, 2 equivalents).
-
Sulfonamide Formation: Stir the reaction at room temperature until the formation of the sulfonamide is complete (monitored by TLC).
-
Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Sulfonamide Mechanism of Action: Inhibition of Folic Acid Synthesis
Many sulfonamide drugs, particularly antibacterial agents, act by inhibiting the de novo synthesis of folic acid in microorganisms.[4][8] This pathway is essential for the production of nucleotides and, consequently, DNA and RNA.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.
Experimental Workflow: Catalytic Synthesis of Sulfonamides
The following diagram illustrates a general workflow for the catalytic synthesis of sulfonamides, for example, using a palladium-catalyzed approach with an arylboronic acid.
Caption: General workflow for catalytic sulfonamide synthesis.
Conclusion
While the classical synthesis of sulfonamides from sulfonyl chlorides remains a viable route, a host of modern alternatives offer significant advantages in terms of milder reaction conditions, improved safety, and broader substrate applicability. For N-arylation, copper-catalyzed methods provide a greener and more economical approach. For the synthesis from arylboronic acids, palladium and nickel-catalyzed reactions with SO2 surrogates like DABSO are highly efficient. The choice of the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making an informed decision.
References
- 1. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
A Comparative Guide to the Efficacy of 3,5-Dibromobenzene-1-sulfonyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis and drug discovery, the efficient construction of diverse compound libraries is paramount. Sulfonamides represent a privileged scaffold in medicinal chemistry, and their synthesis often relies on the reaction of sulfonyl chlorides with a variety of amines. This guide provides a comprehensive comparison of 3,5-Dibromobenzene-1-sulfonyl chloride with other commonly employed aromatic sulfonyl chlorides in the context of parallel synthesis. We will delve into their reactivity profiles, supported by illustrative experimental data, and provide detailed protocols to aid in the selection of the optimal reagent for your discovery campaigns.
Introduction to Sulfonyl Chlorides in Parallel Synthesis
Aromatic sulfonyl chlorides are key building blocks for the high-throughput synthesis of sulfonamide libraries. The reactivity of a given sulfonyl chloride is a critical factor in its suitability for parallel synthesis, influencing reaction times, yields, and the breadth of compatible amine substrates. An ideal reagent for library synthesis should exhibit consistent and high reactivity across a diverse range of amines, be stable under reaction conditions, and allow for straightforward purification of the resulting sulfonamides.
This compound is a valuable reagent in this context, offering two bromine atoms as points for further diversification through cross-coupling reactions, thus expanding the chemical space accessible from a single scaffold. However, its reactivity and performance in parallel synthesis must be weighed against other readily available and cost-effective alternatives.
Comparison of Aromatic Sulfonyl Chlorides
The reactivity of aromatic sulfonyl chlorides is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups (EDGs) have the opposite effect.
Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride (an electron-rich system) and 4-nitrobenzenesulfonyl chloride (an electron-poor system).
-
This compound: The two bromine atoms are moderately deactivating due to their inductive electron-withdrawing effect, which is expected to enhance the reactivity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group is electron-donating, which slightly deactivates the sulfonyl chloride, potentially leading to slower reaction rates and lower yields with less nucleophilic amines.
-
4-Nitrobenzenesulfonyl chloride (Nosyl chloride): The nitro group is a strong electron-withdrawing group, significantly activating the sulfonyl chloride for rapid reactions even with weakly nucleophilic amines.
The interplay of these electronic effects is a key determinant of their performance in a parallel synthesis setting.
Data Presentation: Illustrative Yields in Parallel Synthesis
To provide a quantitative comparison, the following table summarizes the illustrative yields of sulfonamides prepared from a representative set of amines with varying nucleophilicity and steric hindrance, reacting with the three aforementioned sulfonyl chlorides under standardized parallel synthesis conditions.
Table 1: Illustrative Yields (%) of Sulfonamides in Parallel Synthesis
| Amine Substrate | This compound | p-Toluenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride |
| Primary Amines | |||
| Benzylamine | 92 | 88 | 95 |
| Aniline | 85 | 75 | 92 |
| tert-Butylamine | 78 | 70 | 85 |
| Secondary Amines | |||
| Morpholine | 95 | 90 | 98 |
| N-Methylaniline | 75 | 65 | 88 |
| Diisopropylamine | 60 | 50 | 75 |
| Functionalized Amines | |||
| Glycine methyl ester | 88 | 82 | 94 |
| 4-Aminophenol | 82 | 72 | 90 |
Note: The yields presented are illustrative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
The following are detailed methodologies for the parallel solution-phase synthesis of a sulfonamide library.
General Protocol for Parallel Solution-Phase Sulfonamide Synthesis
Materials:
-
Aromatic sulfonyl chloride (this compound, p-toluenesulfonyl chloride, or 4-nitrobenzenesulfonyl chloride)
-
Amine library (0.2 M solution in a suitable solvent like dichloromethane or acetonitrile)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reagent Preparation: Prepare stock solutions of the sulfonyl chlorides (0.2 M in DCM) and the amine library (0.2 M in DCM or ACN). Prepare a stock solution of triethylamine (0.4 M in DCM).
-
Reaction Setup: To each well of a 96-well reaction block, add 200 µL of the respective amine stock solution (0.04 mmol).
-
Sulfonyl Chloride Addition: Add 200 µL of the sulfonyl chloride stock solution (0.04 mmol) to each corresponding well.
-
Base Addition: Add 100 µL of the triethylamine stock solution (0.04 mmol) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up:
-
Quench the reaction by adding 200 µL of 1 M HCl to each well.
-
Add 500 µL of ethyl acetate to each well and shake to extract the product.
-
Separate the organic layer.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution and then with 500 µL of brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification and Analysis: Purify the products as needed using techniques suitable for parallel processing, such as automated flash chromatography or preparative HPLC. Analyze the purity and confirm the identity of the products by LC-MS.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of a sulfonamide library.
Caption: Workflow for parallel solution-phase synthesis of sulfonamides.
Reactivity Comparison
The following diagram illustrates the logical relationship between the electronic properties of the sulfonyl chloride and its reactivity.
Caption: Electronic effects on the reactivity of aromatic sulfonyl chlorides.
Conclusion
The choice of an aromatic sulfonyl chloride for parallel synthesis is a critical decision that impacts the efficiency and success of a drug discovery campaign.
-
This compound emerges as a highly effective reagent, offering a good balance of reactivity suitable for a wide range of amines. Its key advantage lies in the presence of two bromine atoms, which serve as valuable handles for subsequent library diversification.
-
p-Toluenesulfonyl chloride , while widely available and economical, may exhibit lower reactivity, particularly with less nucleophilic or sterically hindered amines, potentially leading to incomplete reactions and lower yields in a high-throughput setting.
-
4-Nitrobenzenesulfonyl chloride provides the highest reactivity, ensuring rapid and complete conversions across a broad scope of amines. However, the resulting nosyl group may not always be desirable in the final compounds and often requires an additional deprotection step.
Ultimately, the selection of the most appropriate sulfonyl chloride will depend on the specific goals of the synthesis, the diversity of the amine library, and the desired functionalities in the final products. For library synthesis where downstream diversification is planned, this compound represents an excellent and versatile choice.
A Comparative Guide to the Characterization of N-aryl-3,5-dibromobenzenesulfonamides
This guide provides a comparative overview of the characterization data for a series of N-aryl-3,5-dibromobenzenesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document presents hypothetical yet representative experimental data to illustrate the structure-activity relationships and analytical profiles of these compounds. The data is based on established knowledge of analogous sulfonamide derivatives.
Comparative Characterization Data
The following table summarizes the key physicochemical and spectral data for a representative series of N-aryl-3,5-dibromobenzenesulfonamides. The variations in substituents on the N-aryl ring allow for a comparative analysis of their electronic effects on the molecular properties.
| Compound ID | R Group (on N-aryl) | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(N-H), ν(S=O) | ¹H NMR (δ, ppm) Ar-H | Mass Spec (m/z) [M+H]⁺ |
| 1a | -H | C₁₂H₉Br₂NO₂S | 85 | 155-157 | 3265, 1340, 1160 | 7.20-7.90 | 405.88 |
| 1b | 4-CH₃ | C₁₃H₁₁Br₂NO₂S | 82 | 162-164 | 3268, 1342, 1165 | 7.10-7.85 | 419.90 |
| 1c | 4-OCH₃ | C₁₃H₁₁Br₂NO₃S | 78 | 159-161 | 3270, 1338, 1162 | 6.90-7.85 | 435.90 |
| 1d | 4-Cl | C₁₂H₈Br₂ClNO₂S | 88 | 170-172 | 3260, 1345, 1168 | 7.30-7.95 | 439.84 |
| 1e | 4-NO₂ | C₁₂H₈Br₂N₂O₄S | 75 | 185-187 | 3255, 1350, 1170 | 7.50-8.20 | 450.88 |
Experimental Protocols
The following protocols describe the general procedures for the synthesis and characterization of N-aryl-3,5-dibromobenzenesulfonamides.
Synthesis of N-aryl-3,5-dibromobenzenesulfonamides (General Procedure)
A solution of 3,5-dibromobenzenesulfonyl chloride (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, the appropriate substituted aniline (1.1 mmol) and a base, such as triethylamine or pyridine (1.5 mmol), are added. The reaction mixture is stirred at room temperature for a period of 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with dilute hydrochloric acid and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system, typically ethanol/water, to afford the pure N-aryl-3,5-dibromobenzenesulfonamide.
Characterization Methods
-
Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
-
Purity Analysis (HPLC): The purity of the synthesized compounds can be determined by High-Performance Liquid Chromatography (HPLC). A typical method involves using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.
Performance Comparison and Alternatives
N-aryl-3,5-dibromobenzenesulfonamides are a class of compounds with potential applications in medicinal chemistry, particularly as antimicrobial or anticancer agents. The dibromo substitution on the benzenesulfonamide ring significantly influences the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity.
Comparison with other benzenesulfonamides:
-
N-aryl-4-chlorobenzenesulfonamides: This class of compounds has been reported to exhibit antibacterial and enzymatic inhibitory activities. The 3,5-dibromo substitution pattern offers a different steric and electronic profile compared to the 4-chloro substitution, which may lead to altered target binding and selectivity.
-
Unsubstituted N-aryl-benzenesulfonamides: The presence of the two bromine atoms in the 3 and 5 positions acts as strong electron-withdrawing groups and increases the lipophilicity of the compounds. This can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Alternative Scaffolds:
For applications such as antibacterial drug development, other classes of compounds could be considered as alternatives, including:
-
Quinolones: A well-established class of antibiotics that inhibit DNA gyrase.
-
Macrolides: These compounds inhibit bacterial protein synthesis.
-
Other Sulfonamide Derivatives: Modifications on the aryl ring or the sulfonamide nitrogen can lead to compounds with different activity profiles.
The choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological properties.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of N-aryl-3,5-dibromobenzenesulfonamides and a conceptual comparison of their potential biological activity.
HPLC method for purity analysis of 3,5-Dibromobenzene-1-sulfonyl chloride products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 3,5-Dibromobenzene-1-sulfonyl chloride. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, offering a robust and reliable method for separation and quantification. This is compared with alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the purity assessment of this compound, allowing for the effective separation of the active compound from its potential impurities.
Potential Impurities:
The primary impurities in this compound products typically arise from the synthetic route and subsequent degradation. Common impurities include:
-
3,5-Dibromobenzenesulfonic acid: Formed by the hydrolysis of the sulfonyl chloride group.
-
1,3-Dibromobenzene: A potential unreacted starting material from a chlorosulfonation synthesis route.
-
3,5-Dibromoaniline: A potential unreacted starting material if synthesized via a Sandmeyer reaction.
-
Other isomeric or related compounds: Depending on the specific synthetic pathway and reaction conditions.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Phosphoric Acid).
-
Gradient Program:
-
0-5 min: 40% ACN
-
5-15 min: 40% to 80% ACN
-
15-20 min: 80% ACN
-
20-22 min: 80% to 40% ACN
-
22-30 min: 40% ACN (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for purity analysis, other techniques can provide complementary or alternative information.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable sulfonyl chlorides.[1] However, the high reactivity and potential for thermal degradation of sulfonyl chlorides can be a limitation.[]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.[3][4] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard (for qNMR): A known amount of a certified internal standard with non-overlapping signals (e.g., maleic anhydride) can be added for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Purity is determined by comparing the integral of the analyte signals to the integral of the internal standard signals.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique for identifying the sulfonyl chloride functional group, which exhibits strong characteristic absorption bands.[5][6] While primarily a qualitative tool, it can indicate the presence of impurities with distinct functional groups, such as the sulfonic acid hydroxyl group.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of characteristic peaks for the S=O stretch (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and S-Cl stretch confirms the sulfonyl chloride group.[5] The presence of a broad peak around 3000-3500 cm⁻¹ could indicate the presence of the hydroxyl group from the sulfonic acid impurity.
Quantitative Data Comparison
| Parameter | HPLC | GC-MS | qNMR | FTIR |
| Primary Use | Quantitative Purity | Impurity Identification | Quantitative Purity & Structure Elucidation | Functional Group Identification |
| Selectivity | High | High | High | Low |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) | Low |
| Quantification | Excellent | Good (with calibration) | Excellent (with internal standard) | Not suitable for quantification |
| Sample Throughput | High | Moderate | Low | Very High |
| Destructive | Yes | Yes | No | No |
| Limitations | Requires reference standards | Potential for thermal degradation | Lower sensitivity, requires pure internal standard | Not suitable for complex mixtures |
Analytical Workflow Diagram
Caption: Workflow for the purity analysis of this compound.
References
- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
A Comparative Guide to Benzenesulfonyl Chloride and its Dibrominated Analog in Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzenesulfonyl chloride and its dibrominated analog, 3,5-dibromobenzenesulfonyl chloride, in their reactions with amines to form sulfonamides. This comparison is crucial for selecting the appropriate reagent in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where the sulfonamide moiety is a key pharmacophore.
Executive Summary
Benzenesulfonyl chloride is a foundational reagent for the synthesis of sulfonamides. The introduction of two bromine atoms onto the benzene ring, as in 3,5-dibromobenzenesulfonyl chloride, significantly enhances the reactivity of the sulfonyl chloride group. This increased reactivity, stemming from the strong electron-withdrawing nature of the bromine atoms, leads to faster reaction times and often higher yields. However, this comes at the cost of increased susceptibility to hydrolysis and potentially different solubility characteristics. The choice between the two reagents will depend on the specific requirements of the synthesis, including the nucleophilicity of the amine, desired reaction conditions, and cost considerations.
Performance Comparison
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions with amines is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the benzene ring increase this electrophilicity, making the sulfonyl chloride more reactive.
Benzenesulfonyl Chloride: As the parent compound, it exhibits moderate reactivity and is suitable for a wide range of primary and secondary amines under standard conditions, often requiring a base like pyridine or triethylamine to neutralize the HCl byproduct.[1]
3,5-Dibromobenzenesulfonyl Chloride: The two bromine atoms act as strong electron-withdrawing groups, significantly increasing the positive charge on the sulfur atom. This heightened electrophilicity makes 3,5-dibromobenzenesulfonyl chloride substantially more reactive towards amines. This can be particularly advantageous when working with less nucleophilic amines, such as anilines with electron-withdrawing substituents.
Quantitative Data
| Feature | Benzenesulfonyl Chloride | 3,5-Dibromobenzenesulfonyl Chloride | Rationale |
| Reactivity | Moderate | High | The two electron-withdrawing bromine atoms increase the electrophilicity of the sulfur atom. |
| Reaction Time | Typically several hours | Generally shorter | Increased reactivity leads to faster reaction completion. |
| Yields | Good to excellent with nucleophilic amines | Potentially higher, especially with less reactive amines | More facile reaction can lead to improved conversion. |
| Substrate Scope | Broad, but may be sluggish with deactivated amines | Broader, including less nucleophilic and sterically hindered amines | Higher reactivity overcomes activation barriers with challenging substrates. |
| Side Reactions | Hydrolysis can occur, especially at elevated temperatures | More prone to hydrolysis due to higher reactivity | The highly electrophilic sulfur is more susceptible to attack by water. |
| Cost | Lower | Higher | More complex starting materials and synthesis increase the cost. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis of sulfonamides using both benzenesulfonyl chloride and a dibrominated analog.
Protocol 1: Synthesis of N-phenylbenzenesulfonamide using Benzenesulfonyl Chloride
This procedure is a standard method for the synthesis of a sulfonamide from an aromatic amine.
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Acetone
-
Hydrochloric acid (10%)
-
Water
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in a mixture of acetone and pyridine.
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with 10% hydrochloric acid to remove any unreacted aniline and pyridine.
-
Wash again with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure N-phenylbenzenesulfonamide.
A similar procedure using triethylamine as a base in THF at room temperature for 6 hours has been reported to yield N-phenylbenzenesulfonamide in 86% yield.[3]
Protocol 2: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine using 2,5-Dibromobenzenesulfonyl Chloride
This protocol demonstrates the synthesis of a sulfonamide from a cyclic secondary amine and a dibrominated benzenesulfonyl chloride.
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride This intermediate is synthesized from 2,5-dibromoaniline via a diazotization-sulfonylation reaction.[4]
Materials:
-
2,5-Dibromoaniline
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: Dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C. Stir for 30 minutes.[4]
-
Sulfonylation: In a separate flask, prepare a solution of thionyl chloride in a suitable solvent with a catalytic amount of cuprous chloride and cool to -5 to 0 °C. Slowly add the diazonium salt solution to the thionyl chloride solution. Allow the reaction to stir overnight at the same temperature.[4]
-
Work-up: Quench the reaction by adding it to ice water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.[4]
Step 2: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
Materials:
-
2,5-Dibromobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine
-
Dichloromethane
-
Water
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyrrolidine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction mechanism and a potential application workflow for these reagents.
Caption: General mechanism for sulfonamide formation.
Caption: Workflow for chemical proteomics using sulfonyl chloride probes.
Conclusion
The choice between benzenesulfonyl chloride and its dibrominated analog is a classic example of the trade-off between reactivity and stability in organic synthesis. Benzenesulfonyl chloride is a reliable and cost-effective reagent for many standard sulfonamide syntheses. However, for more challenging substrates, such as deactivated or sterically hindered amines, the enhanced reactivity of 3,5-dibromobenzenesulfonyl chloride can be a significant advantage, leading to improved reaction rates and yields. Researchers and drug development professionals should consider the specific nucleophilicity of their amine substrate, the desired reaction conditions, and the overall cost-effectiveness when selecting the appropriate sulfonylating agent for their synthetic endeavors. The dibrominated analog also offers opportunities for further functionalization through cross-coupling reactions, adding to its synthetic utility.
References
Safety Operating Guide
Proper Disposal of 3,5-Dibromobenzene-1-sulfonyl chloride: A Comprehensive Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromobenzene-1-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A summary of required personal protective equipment is provided in the table below.
| Equipment | Specifications | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes and corrosive vapors. |
| Lab Coat | Chemical-resistant | To protect skin and clothing from contamination. |
| Respiratory | Use within a certified chemical fume hood | To prevent inhalation of corrosive and irritating vapors. |
Disposal Procedures: A Two-Path Approach
The appropriate disposal method for this compound depends on the quantity of waste. A distinction is made between residual quantities (e.g., trace amounts remaining in glassware) and bulk quantities (e.g., unused product, significant accumulated waste).
Path 1: Neutralization of Residual Quantities
Small, residual amounts of this compound can be neutralized in the laboratory to a less hazardous sulfonic acid salt. This procedure should only be performed by trained personnel.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a stirred, cold solution of either 2M sodium hydroxide or a saturated sodium bicarbonate solution. The beaker should be placed in an ice bath to manage the exothermic reaction.
-
Slow Addition: Carefully and slowly add the residual this compound to the basic solution. The rate of addition should be controlled to prevent excessive foaming and temperature increase.
-
Reaction Completion: Allow the mixture to stir for at least one hour after the addition is complete to ensure full hydrolysis of the sulfonyl chloride.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic. If acidic, add more base.
-
Final Disposal: The neutralized aqueous solution can then be disposed of in the designated "Aqueous Hazardous Waste" container for your institution.
Path 2: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste through a licensed and approved waste disposal company. Do not attempt to neutralize bulk quantities in the laboratory.
Operational Plan for Bulk Disposal:
-
Waste Segregation: Collect this compound waste in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this can increase disposal costs.[2] It is also crucial to avoid mixing with incompatible materials such as acids, bases, or other reactive chemicals.
-
Container Management: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., corrosive, harmful).
-
Engaging a Professional Disposal Service: Select a reputable and licensed hazardous waste disposal company. Key selection criteria include:
-
Proper Licensing: The company must be fully licensed by relevant environmental agencies.
-
Proven Track Record: Look for a company with experience in handling chemical waste from laboratory environments.[3]
-
Comprehensive Documentation: The service provider should supply all necessary documentation, including waste manifests, to ensure a clear chain of custody and proof of proper disposal.[3]
-
In-House Facilities: Preference should be given to companies that operate their own transportation and disposal facilities to ensure accountability.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dibromobenzene-1-sulfonyl Chloride
For Immediate Reference: Treat 3,5-Dibromobenzene-1-sulfonyl chloride as a corrosive, water-reactive, and toxic substance. Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound, which include severe skin burns, eye damage, and respiratory irritation.[1]
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for their resistance to a range of chemicals.[2] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact. |
| Eye and Face Protection | Safety glasses with side-shields | Chemical splash goggles should be worn when there is a potential for splashing. A face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Standard laboratory coat | A chemically resistant apron or suit should be worn over the lab coat when handling larger volumes or during procedures with a high splash potential. |
| Respiratory Protection | Work in a certified chemical fume hood | For situations where a fume hood is not available or during a spill, a NIOSH-approved air-purifying respirator (APR) with organic vapor and acid gas cartridges is necessary.[3][4] For higher concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. All handling of the solid and its solutions should be performed within the fume hood.
-
PPE Inspection: Don the appropriate PPE as specified in the table above. Carefully inspect all PPE for any signs of damage before use.
Handling:
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust.
-
Experimental Procedure: Conduct all experimental steps within the fume hood. Use appropriate glassware and equipment to minimize the risk of spills or splashes.
Decontamination:
-
Neutralization of Residuals: Small amounts of residual this compound on glassware or surfaces should be neutralized before cleaning. This can be achieved by carefully rinsing with a saturated sodium bicarbonate solution.[5]
-
Glassware and Surface Cleaning: After neutralization, wash all contaminated glassware and surfaces thoroughly with soap and water.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper segregation and disposal of this compound and associated waste are critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Bulk/Unused Chemical | Dispose of as Halogenated Organic Waste .[6] The container must be clearly labeled with the full chemical name and associated hazards. Do not mix with non-halogenated waste.[5][7] |
| Contaminated Solids (e.g., paper towels, gloves) | Place in a designated, sealed container labeled "Halogenated Solid Waste." |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Empty Original Container | Rinse the empty container with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and disposed of as Halogenated Organic Waste . The triple-rinsed container can then be disposed of as regular laboratory glass waste, provided the label is defaced. |
| Neutralized Aqueous Waste | After confirming the pH is neutral (pH 7), this can be disposed of in a designated "Aqueous Hazardous Waste" container.[5] |
Spill Response:
In the event of a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the material. The collected material and any contaminated cleaning supplies must be disposed of as Halogenated Solid Waste . For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
References
- 1. This compound | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scandiagear.com [scandiagear.com]
- 3. Respirator Selection Guide [zoro.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
